molecular formula C13H14ClN B1607834 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-51-0

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B1607834
CAS No.: 811842-51-0
M. Wt: 219.71 g/mol
InChI Key: BNPPSOPKFLDRFH-UHFFFAOYSA-N
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Description

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPSOPKFLDRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374924
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-51-0, 57964-45-1
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The biphenyl scaffold is a privileged motif in medicinal chemistry, affording compounds with a wide array of biological activities. The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3'-Methyl-[1,1'-biphenyl]-4-amine as its hydrochloride salt, a compound of interest for researchers in drug discovery and development. In the absence of extensive published data for this specific molecule, this document serves as both a repository of known information and a practical guide for the experimental determination of its key physicochemical characteristics. As a Senior Application Scientist, the following sections are structured to not only present data but to explain the rationale behind the experimental methodologies, ensuring a self-validating approach to characterization.

Molecular and Physicochemical Profile

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride is an aromatic amine belonging to the biphenyl class of compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.[1]

Chemical Structure and General Data

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for sourcing, regulatory submissions, and unambiguous scientific communication.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 3419-49-6[2]
Molecular Formula C₁₃H₁₄ClN[1][2]
Molecular Weight 219.71 g/mol [1][2]
Canonical SMILES CC1=CC(=CC=C1)C2=CC=C(C=C2)N.ClN/A
InChI Key BNPPSOPKFLDRFH-UHFFFAOYSA-NN/A
Predicted Physicochemical Properties
PropertyPredicted ValueExperimental Verification Protocol
Melting Point Data not available; expected to be a crystalline solid.Section 4.1
Boiling Point Data not available; likely to decompose at high temperatures.N/A
pKa (of the conjugate acid) Estimated range: 3.5 - 4.5Section 4.2
LogP (of the free base) ~3.5 - 4.0N/A

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The following sections outline the expected spectral characteristics of 3'-Methyl-[1,1'-biphenyl]-4-amine and provide a logical framework for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the free base are presented below. The protonation of the amine group in the hydrochloride salt will induce downfield shifts, particularly for the protons on the aniline ring.

Predicted ¹H-NMR Chemical Shifts (Free Base, in CDCl₃):

  • Methyl Protons (-CH₃): A singlet expected around δ 2.4 ppm.

  • Aromatic Protons: A complex multiplet region between δ 7.0 and 7.6 ppm is anticipated. The protons on the phenyl ring bearing the methyl group will exhibit splitting patterns influenced by the meta-substitution. The protons on the aniline ring will show a pattern typical of a 1,4-disubstituted benzene ring, with two doublets.

Predicted ¹³C-NMR Chemical Shifts (Free Base, in CDCl₃):

  • Methyl Carbon (-CH₃): A signal is expected around δ 21 ppm.

  • Aromatic Carbons: Multiple signals are anticipated in the region of δ 115-145 ppm. The quaternary carbons involved in the biphenyl linkage and the carbon attached to the methyl group will have distinct chemical shifts.

Expert Insight: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample. For unambiguous assignment, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): For the free base, a prominent molecular ion peak is expected at m/z 183.

  • Key Fragmentation Pathways: Aromatic amines often undergo fragmentation patterns that provide structural information. For 3'-Methyl-[1,1'-biphenyl]-4-amine, characteristic fragmentation may involve the loss of a hydrogen radical to form a stable cation, or cleavage of the biphenyl bond.

MassSpec_Fragmentation M [C₁₃H₁₃N]⁺˙ m/z = 183 F1 [M-H]⁺ m/z = 182 M->F1 - H• F2 [C₆H₄N]⁺ m/z = 90 M->F2 Biphenyl bond cleavage F3 [C₇H₇]⁺ m/z = 91 M->F3 Biphenyl bond cleavage

Predicted EI-MS fragmentation of the free base.

Analytical Methodologies

The development of robust analytical methods is critical for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its potential impurities and degradation products.

Recommended HPLC-UV Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 254 nm) is appropriate. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify

General workflow for HPLC analysis.

Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound, direct experimental determination of its properties is paramount. The following protocols provide a robust framework for such investigations.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Apparatus: Utilize a calibrated melting point apparatus.

  • Procedure:

    • Load a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is the pH at which a compound is 50% ionized. For an amine, this refers to the equilibrium between the protonated (conjugate acid) and neutral forms. The pKa influences solubility, absorption, and distribution in biological systems.[3]

Protocol:

  • Apparatus: Calibrated pH meter with an appropriate electrode, a burette, and a magnetic stirrer.

  • Reagents: Standardized 0.1 M HCl and 0.1 M NaOH solutions, and a suitable co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Record the pH after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]

Stability Profile

Understanding the stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and pathways.[2][5]

Forced Degradation Studies

Rationale: Exposing the compound to stress conditions more severe than accelerated stability testing helps to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.[6]

Protocol:

The following conditions are recommended as per ICH guidelines:[2][5]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced_Degradation cluster_stress Stress Conditions Compound 3'-Methyl-[1,1'-biphenyl]-4-amine HCl Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolysis Compound->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation Analysis HPLC Analysis Degradation->Analysis

Forced degradation study workflow.

Pharmacological and Toxicological Considerations

While specific data for this compound is limited, the broader class of aminobiphenyls has been studied extensively. It is crucial to handle this compound with appropriate safety precautions, assuming it may share toxicological properties with related compounds.

Potential Pharmacological Relevance

Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of 3'-Methyl-[1,1'-biphenyl]-4-amine would need to be determined through biological screening assays.

Toxicological Profile of Aminobiphenyls

4-Aminobiphenyl is a known human bladder carcinogen.[7][8][9][10] The carcinogenicity of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.[7] The introduction of a methyl group on the biphenyl ring system may alter the metabolic profile and, consequently, the toxicological properties of the molecule.

In Vitro Metabolism Studies:

To assess the metabolic stability and potential for the formation of reactive metabolites, in vitro studies using liver microsomes or hepatocytes are recommended.[11][]

Protocol for In Vitro Metabolic Stability Assay:

  • Incubation: Incubate the test compound at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) to assess the metabolic stability of the compound.[11]

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. A thorough understanding of these characteristics is fundamental to its successful development as a research tool or therapeutic candidate. Researchers are strongly encouraged to perform the described experimental verifications to build a robust data package for this molecule.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • 4-Aminobiphenyl. (n.d.). National Toxicology Program. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. (1995). Carcinogenesis. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2014). Journal of Biomolecular Screening. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry. [Link]

  • 4-Aminobiphenyl - 15th Report on Carcinogens. (2021). National Toxicology Program. [Link]

  • 4-Aminobiphenyl. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 4-AMINOBIPHENYL. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Kinetic Solubility. (n.d.). Charnwood Discovery. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Macedonian Pharmaceutical Bulletin. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

  • DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). ResearchGate. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). Journal of Pharmaceutical Sciences. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Colorado State University. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2014). LCGC International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Journal of Separation Science. [Link]

  • mineMS2: Annotation of spectral libraries with exact fragmentation patterns. (2020). ChemRxiv. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

  • (1,1'-Biphenyl)-4-amine, 3,5-bis(1-methylethyl)-. (n.d.). PubChem. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules. [Link]

Sources

Technical Guide: Solubility Profile of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 3419-49-6). As a hydrochloride salt of a lipophilic aromatic amine, this compound exhibits a distinct "amphiphilic" solubility profile—balancing the ionic interactions of the chloride salt with the hydrophobic pi-stacking interactions of the biphenyl core.

This guide moves beyond static data points to establish a predictive framework for solvent selection, detailed experimental protocols for solubility determination, and purification strategies (recrystallization) essential for high-purity applications in dye synthesis and pharmaceutical intermediate development.

⚠️ CRITICAL SAFETY WARNING: CARCINOGENIC HAZARD Biphenyl amines and their salts are established carcinogens (specifically bladder cancer risks). All protocols described below typically require Biosafety Level 2 (BSL-2) containment, the use of full PPE (nitrile gloves, respirator), and handling within a certified fume hood.

Part 1: Physicochemical Profile & Mechanism[1][2]

To optimize solubility, one must first understand the competition between the crystal lattice energy and the solvation energy.

Structural Analysis

The molecule consists of two distinct domains:

  • The Hydrophobic Tail: The 3'-methyl-biphenyl core. This region is aromatic, planar, and highly lipophilic. It drives solubility in non-polar aromatics but is resisted by the ionic lattice.

  • The Ionic Head: The protonated amine (

    
    ) and chloride counter-ion (
    
    
    ). This region demands high dielectric solvents capable of hydrogen bonding and anion stabilization.
The "Push-Pull" Solubility Effect[1]
  • In Water: The ionic head promotes dissolution, but the bulky biphenyl tail disrupts the hydrogen-bonding network of water (hydrophobic effect). Consequently, water solubility is moderate to low compared to smaller amine salts (like methylamine HCl), often requiring heat or acidic pH to maintain stability.

  • In Organics: The salt form is generally insoluble in non-polar hydrocarbons (Hexane, Toluene) due to the high lattice energy of the ionic bond. However, it shows excellent solubility in polar organic solvents (Methanol, DMSO) which can solvate both the organic core (via van der Waals forces) and the ionic head (via dipole interactions).

Part 2: Solvent Selection Framework

We utilize Hansen Solubility Parameters (HSP) to categorize solvents.[1] For amine hydrochlorides, successful solvents must have high Hydrogen Bonding (


Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility PredictionMechanism / Utility
Lower Alcohols Methanol, EthanolHigh High dielectric constant reduces ionic attraction; alkyl chain interacts with biphenyl core. Ideal for recrystallization.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole moments solvate the cation effectively. Used for stock solutions in biological assays.
Chlorinated Dichloromethane, ChloroformModerate Can dissolve the organic core, but poor at solvating the chloride ion. Often requires a "co-solvent" (e.g., 5% MeOH).
Ethers Diethyl Ether, THFLow / Insoluble Lacks sufficient polarity to break the ionic lattice. Excellent anti-solvent for precipitation.
Hydrocarbons Hexane, HeptaneInsoluble Strictly non-interacting. Used to wash crystals to remove non-polar impurities.[2]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting solvents for synthesis versus purification.

SolventSelectionStartSolvent Selection for3'-Methyl-[1,1'-biphenyl]-4-amine HClGoal_DissolveGoal: Complete Dissolution(Reaction/Analysis)Start->Goal_DissolveGoal_PurifyGoal: Purification(Recrystallization)Start->Goal_PurifyHighPolaritySelect Polar Aprotic(DMSO, DMF)Goal_Dissolve->HighPolarityRoom TempProticSelect Lower Alcohols(MeOH, EtOH)Goal_Dissolve->ProticIf H-bonding allowedCheck_TempTemperature Dependent?Goal_Purify->Check_TempHot_SolubleSoluble when HotInsoluble when ColdProtic->Hot_SolubleCheck_Temp->ProticYes (Standard)AntiSolventAdd Anti-Solvent(Ether/Acetone)Check_Temp->AntiSolventNo (Precipitation)

Figure 1: Decision tree for solvent selection based on process goals (Dissolution vs. Crystallization).

Part 3: Experimental Determination Protocols

Since specific solubility values vary by manufacturer batch and crystal polymorph, researchers must determine the exact solubility for their specific lot.

Protocol A: Gravimetric Saturation (The "Shake-Flask" Method)

Best for determining absolute solubility (mg/mL) at a fixed temperature.

  • Preparation: Weigh approximately 100 mg of the amine salt into a scintillation vial.

  • Solvent Addition: Add the target solvent in small increments (e.g., 100

    
    L) while agitating.
    
  • Equilibration:

    • Place the vial in a temperature-controlled shaker (25°C) for 24 hours.

    • Why: This ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated) to remove undissolved solids.
    
  • Quantification:

    • Evaporate a known volume of filtrate to dryness under vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Van't Hoff Temperature Profiling

Best for optimizing recrystallization yields.[3]

  • Setup: Prepare a slurry of the compound in Ethanol (approx. 50 mg/mL).

  • Heating: Heat slowly in an oil bath with magnetic stirring. Record the temperature (

    
    ) where the solution becomes transparent.
    
  • Incremental Addition: If it dissolves immediately at RT, add more solid. If it never dissolves at boiling, add more solvent.

  • Plotting: Plot

    
     vs 
    
    
    . The slope provides the enthalpy of dissolution (
    
    
    ), critical for designing cooling curves.

Part 4: Practical Application - Recrystallization[1]

The most common requirement for this compound is purification from its free amine or oxidation byproducts.

The Ethanol-Ether Method

This method leverages the high solubility of the salt in ethanol and its insolubility in diethyl ether.

  • Dissolution: Dissolve crude 3'-Methyl-[1,1'-biphenyl]-4-amine HCl in the minimum amount of boiling Ethanol (or Methanol).

  • Hot Filtration: (Optional) If black specks (oxidation products) are visible, filter rapidly while hot through a glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Precipitation: If crystals do not form, add Diethyl Ether dropwise until persistent turbidity is observed.

  • Crystallization: Refrigerate at 4°C for 12 hours.

  • Collection: Filter the white/off-white needles and wash with cold Ether.

Workflow Visualization

RecrystallizationCrudeCrude Salt(Solid)DissolveDissolve inHot EtOHCrude->DissolveFilterHot Filtration(Remove insolubles)Dissolve->FilterCoolSlow Cooling(RT -> 4°C)Filter->CoolAddEtherAdd Et2O(Anti-solvent)Cool->AddEtherIf yield lowCollectPure CrystalsCool->CollectAddEther->Collect

Figure 2: Step-by-step workflow for the purification of the hydrochloride salt.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7102, 4-Aminobiphenyl (Parent Structure). Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for theoretical solubility parameter modeling of amine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine salt recrystallization).

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Aromatic Amines. (Safety grounding for handling biphenyl amines).

Unlocking the Therapeutic Potential of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Foundation for Novel Therapeutics

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with diverse biological targets. Biphenyl derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[3] This guide focuses on a specific, yet underexplored member of this family: 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. While extensive research on this particular molecule is nascent, its structural features—a biphenyl core, a primary amine, and a methyl group—suggest a wealth of potential research avenues for drug discovery and development professionals. This document will serve as an in-depth technical guide, proposing key research areas and providing the foundational experimental frameworks to investigate the therapeutic promise of this compound.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to any research endeavor. Below is a summary of the key identifiers for this compound.

PropertyValueReference
CAS Number 238428-24-5[]
Molecular Formula C13H14ClN[5]
Molecular Weight 219.71 g/mol [5]
IUPAC Name 4-(3-methylphenyl)aniline;hydrochloride[6]
Synonyms 3'-Methyl-biphenyl-4-ylamine hydrochloride[6]

Proposed Research Area 1: Exploration of Anti-inflammatory and Analgesic Activity

Scientific Rationale:

The biphenyl scaffold is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Many NSAIDs feature two aromatic rings, a characteristic present in this compound. The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] The structural similarity of our target compound to known anti-inflammatory agents, such as flurbiprofen, suggests that it may also exhibit inhibitory activity against COX-1 and/or COX-2.[7] The primary amine group could also play a crucial role in binding to the active site of these enzymes.

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models in_vitro_start COX-1/COX-2 Inhibition Assay enzymatic_assay Enzymatic Assay with Arachidonic Acid in_vitro_start->enzymatic_assay ic50 Determine IC50 Values enzymatic_assay->ic50 selectivity Calculate COX-2 Selectivity Index ic50->selectivity cell_based_start LPS-stimulated Macrophages selectivity->cell_based_start pge2 Measure PGE2 Production (ELISA) cell_based_start->pge2 cytokine Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) cell_based_start->cytokine in_vivo_start Carrageenan-induced Paw Edema (Acute Inflammation) cytokine->in_vivo_start analgesia Hot Plate or Tail-flick Test (Analgesia) in_vivo_start->analgesia

Caption: Workflow for evaluating anti-inflammatory and analgesic potential.

Detailed Protocols:

  • COX-1/COX-2 Inhibition Assay (In Vitro):

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Incubate the compound with recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 values.

    • The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

  • LPS-stimulated Macrophage Assay (Cell-Based):

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using ELISA kits.

Proposed Research Area 2: Investigation of Anticancer Activity

Scientific Rationale:

Numerous biphenyl derivatives have been reported to possess cytotoxic and antiproliferative activities against various cancer cell lines. The planar nature of the biphenyl system can facilitate intercalation into DNA, while the substituents can engage in specific interactions with oncogenic proteins. The primary amine group on this compound could be a key pharmacophoric feature, potentially interacting with targets such as protein kinases or histone deacetylases, which are often dysregulated in cancer.

Experimental Workflow:

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification start_screening Screen against a Panel of Cancer Cell Lines (e.g., NCI-60) mtt_assay MTT or SRB Assay to Determine GI50 start_screening->mtt_assay apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle kinase_panel Kinase Inhibition Profiling cell_cycle->kinase_panel western_blot Western Blot for Key Signaling Proteins (e.g., Akt, ERK) kinase_panel->western_blot

Caption: Workflow for evaluating anticancer potential.

Detailed Protocols:

  • MTT Assay for Cytotoxicity Screening:

    • Seed cancer cells from various lines (e.g., breast, lung, colon) in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

  • Annexin V/PI Staining for Apoptosis:

    • Treat cancer cells with the GI50 concentration of the compound for different time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proposed Research Area 3: Evaluation as a Histamine H3 Receptor Antagonist/Inverse Agonist

Scientific Rationale:

A study has reported that biaryl nitrile amines exhibit high affinity and selectivity for histamine H3 receptors.[8] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists and inverse agonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The structural similarity of this compound to these known H3 receptor ligands makes it a compelling candidate for investigation in this area. The primary amine is a common feature in many H3 receptor ligands, often involved in a key salt-bridge interaction with an aspartate residue in the receptor's binding pocket.

Experimental Workflow:

G cluster_0 Receptor Binding Assays cluster_1 Functional Assays cluster_2 In Vivo Target Engagement binding_start Radioligand Binding Assay with [3H]-Nα-methylhistamine competition_assay Competition Binding with Known H3 Ligands binding_start->competition_assay ki_determination Determine Ki Value competition_assay->ki_determination functional_start [35S]GTPγS Binding Assay in Cells Expressing H3 Receptors ki_determination->functional_start camp_assay cAMP Accumulation Assay functional_start->camp_assay in_vivo_start Microdialysis in Rodent Brain camp_assay->in_vivo_start neurotransmitter_levels Measure Histamine and other Neurotransmitter Levels in_vivo_start->neurotransmitter_levels

Caption: Workflow for evaluating histamine H3 receptor activity.

Detailed Protocols:

  • Radioligand Binding Assay:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand [3H]-Nα-methylhistamine and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the Ki value by nonlinear regression analysis of the competition binding data.

  • [35S]GTPγS Binding Assay:

    • Incubate the H3 receptor-expressing cell membranes with GDP, varying concentrations of the test compound, and [35S]GTPγS.

    • Stimulate the assay with an H3 receptor agonist (e.g., R-α-methylhistamine) to measure antagonist activity, or measure basal [35S]GTPγS binding to assess inverse agonist activity.

    • Separate bound and free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant therapeutic applications. The research areas proposed in this guide—anti-inflammatory/analgesic, anticancer, and histamine H3 receptor modulation—are grounded in the well-established pharmacology of the biphenyl scaffold and the specific structural attributes of the molecule. The provided experimental workflows and protocols offer a robust starting point for researchers to systematically investigate these potential activities. Further research could also delve into its potential as an antimicrobial agent, given the broad-spectrum activity of many biphenyl derivatives. As with any drug discovery program, subsequent studies should focus on lead optimization, structure-activity relationship (SAR) studies, and comprehensive preclinical evaluation, including ADME/Tox profiling, to fully elucidate the therapeutic potential of this intriguing compound.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Aminoalkoxybiphenylnitriles as histamine-3 receptor ligands. (2002). PubMed.
  • Biological deeds of Biphenyl deriv
  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). (2025).
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave online.
  • 3'-METHYL [1,1'-BIPHENYL]-4-AMINE HYDROCHLORIDE CAS. ChemicalBook.
  • 3-methyl-1,1′-biphenyl-4-amine hydrochloride. Santa Cruz Biotechnology.
  • CAS 238428-24-5 (C-BIPHENYL-4-YL-METHYLAMINE HYDROCHLORIDE). BOC Sciences.
  • (Biphenyl-4-yl)

Sources

Methodological & Application

Application Notes and Protocols for 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with protein binding sites. 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride represents a versatile starting point for the synthesis of compound libraries aimed at various therapeutic targets. The presence of a primary amine provides a convenient handle for derivatization, while the methyl group offers a subtle modulation of lipophilicity and steric profile.

While extensive research has been conducted on a multitude of biphenyl derivatives, it is important to note that specific biological activity and established protocols for this compound are not extensively documented in publicly available literature. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a comprehensive framework for exploring the potential of this compound as a foundational scaffold in medicinal chemistry. The following sections will detail potential applications based on the known activities of structurally related biphenyl compounds and provide robust, adaptable protocols for screening and characterization.

Potential Therapeutic Applications and Screening Protocols

Development of Protein Kinase Inhibitors

Scientific Rationale:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The biphenyl scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves to occupy the hydrophobic pocket of the ATP-binding site. The this compound scaffold can be elaborated to introduce functionalities that interact with the hinge region and other key residues of a target kinase.

Experimental Workflow for Kinase Inhibitor Screening:

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening cluster_3 Lead Optimization start 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride synthesis Amide Coupling / Sulfonamide Formation / Other Derivatizations start->synthesis library Compound Library synthesis->library primary_screen Biochemical Kinase Assay (e.g., ADP-Glo™) library->primary_screen hits Initial Hits primary_screen->hits ic50 IC50 Determination hits->ic50 selectivity Kinase Panel Screening ic50->selectivity cell_based Cell-Based Phosphorylation Assay selectivity->cell_based lead_opt Structure-Activity Relationship (SAR) Studies cell_based->lead_opt

Workflow for Kinase Inhibitor Discovery.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of test compounds. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Purified target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound derivatives (test compounds) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer).

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compound IDModification on AmineKinase TargetIC₅₀ (nM)
Biphenyl-001AcetylKinase X>10,000
Biphenyl-002BenzoylKinase X5,200
Biphenyl-0034-FluorobenzoylKinase X850
Biphenyl-004Pyridine-4-carbonylKinase X150
Development of PD-1/PD-L1 Interaction Inhibitors

Scientific Rationale:

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that suppresses T-cell activity.[1] Cancer cells often upregulate PD-L1 to evade the immune system.[1] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore anti-tumor immunity.[1][2] Several biphenyl-based compounds have been identified as potent inhibitors of this interaction, demonstrating the suitability of this scaffold for targeting the PD-L1 dimerization interface.[2][3] The this compound scaffold provides a foundation for designing molecules that can mimic the key interactions of known biphenyl-based PD-1/PD-L1 inhibitors.[3]

Experimental Workflow for PD-1/PD-L1 Inhibitor Screening:

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening cluster_3 Lead Optimization start 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride synthesis Derivatization start->synthesis library Compound Library synthesis->library primary_screen Homogeneous Time-Resolved Fluorescence (HTRF) Assay library->primary_screen hits Initial Hits primary_screen->hits ic50 IC50 Determination hits->ic50 cell_based Cell-Based Reporter Assay ic50->cell_based lead_opt SAR Studies cell_based->lead_opt

Workflow for PD-1/PD-L1 Inhibitor Discovery.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This protocol outlines a proximity-based assay to measure the binding of PD-1 to PD-L1 and the ability of test compounds to inhibit this interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with a Fc-tag)

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound derivatives (test compounds) dissolved in DMSO

  • Positive control inhibitor (a known small molecule or blocking antibody)

  • Low-volume, white 384-well plates

  • Multichannel pipettes

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In each well of the 384-well plate, add 2 µL of the test compound dilution or DMSO (for control wells).

    • Add 2 µL of a solution containing the His-tagged PD-1 and the anti-His-donor antibody conjugate in assay buffer.

    • Add 2 µL of a solution containing the Fc-tagged PD-L1 and the anti-Fc-acceptor antibody conjugate in assay buffer.

    • The final assay volume is 6 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a specific wavelength (e.g., 337 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation:

Compound IDModification on AminePD-1/PD-L1 Interaction IC₅₀ (µM)
Biphenyl-PD1-0012-hydroxyethyl>50
Biphenyl-PD1-0022-methoxyethyl25.3
Biphenyl-PD1-003(S)-2-hydroxypropyl5.8
Biphenyl-PD1-004(R)-2-hydroxypropyl12.1
General Cytotoxicity Assessment

Scientific Rationale:

When developing any new therapeutic agent, it is crucial to assess its general cytotoxicity to understand its therapeutic window. The 3'-Methyl-[1,1'-biphenyl]-4-amine scaffold and its derivatives should be evaluated for their effects on the viability of various cell lines, both cancerous and non-cancerous. This helps to identify compounds with selective anti-proliferative activity against cancer cells while minimizing toxicity to healthy cells.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Normal human cell line (e.g., BEAS-2B - bronchial epithelial)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (test compounds) dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the DMSO control.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation:

Compound IDA549 GI₅₀ (µM)BEAS-2B GI₅₀ (µM)Selectivity Index (BEAS-2B/A549)
Biphenyl-Cyto-00115.2>50>3.3
Biphenyl-Cyto-0022.835.112.5
Biphenyl-Cyto-00345.1>50>1.1
Doxorubicin0.11.212.0

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the well-established importance of the biphenyl motif in medicinal chemistry provides a strong rationale for its exploration. The protocols detailed in this guide offer a starting point for researchers to systematically investigate the potential of derivatives of this scaffold as kinase inhibitors, PD-1/PD-L1 interaction inhibitors, and other targeted therapies. Future work should focus on the synthesis of diverse libraries based on this core structure and their subsequent screening in a variety of biological assays to uncover novel and potent modulators of disease-relevant targets.

References

  • Zhang, L., et al. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic Chemistry, 81, 270-277.
  • Gao, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6811–6835.
  • Ishida, Y., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(14), 4063-4076.
  • Gao, J., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters, 15(6), 831–838.
  • Gao, J., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Advanced Synthetic Utility of 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride as a building block for organic synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

CAS Number: 3419-49-6 (HCl Salt) | Formula: C₁₃H₁₃N·HCl | MW: 219.71 g/mol Synonyms: 4-Amino-3'-methylbiphenyl hydrochloride; (3'-Methyl-[1,1'-biphenyl]-4-yl)ammonium chloride

Executive Summary

This compound is a privileged biaryl scaffold widely utilized in medicinal chemistry and materials science. Unlike the unsubstituted 4-aminobiphenyl (a potent carcinogen with limited steric complexity), the 3'-methyl analog introduces a "magic methyl" effect—enhancing lipophilicity, altering the biaryl dihedral angle, and modulating metabolic stability without significantly increasing molecular weight.

This guide outlines the critical handling procedures, safety protocols, and synthetic workflows for utilizing this building block in Buchwald-Hartwig aminations , amide couplings , and Sandmeyer transformations .

Safety & Handling (Critical)

Hazard Classification: Carcinogen (Category 1A/1B) . Biphenyl amines are established bladder carcinogens. The 3'-methyl substituent does not negate this risk.

  • Engineering Controls: All solids must be handled in a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles are mandatory.

  • Deactivation: Contaminated surfaces should be treated with a 10% bleach solution (sodium hypochlorite) followed by water to oxidize the amine residues.

Pre-Reaction Processing: Free-Basing Protocol

Most organometallic catalysts (Pd, Ni) and coupling reagents (HATU, EDC) function poorly with amine hydrochloride salts due to protonation of the active catalytic species or pH sensitivity.

Protocol A: Quantitative Desalting (Free-Basing)

Use this protocol before any Buchwald-Hartwig or Suzuki coupling.

Reagents:

  • 3'-Methyl-[1,1'-biphenyl]-4-amine HCl (1.0 equiv)

  • Saturated NaHCO₃ (aq) or 1M NaOH

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl)

Step-by-Step:

  • Suspension: Suspend the HCl salt in EtOAc (10 mL per gram of salt). The salt will not fully dissolve.

  • Neutralization: Slowly add sat. NaHCO₃ (3.0 equiv) with vigorous stirring. Evolution of CO₂ gas will occur.

  • Extraction: Stir for 20 minutes until the solid dissolves and the organic layer clarifies.

  • Separation: Transfer to a separatory funnel. Collect the organic layer. Extract the aqueous layer once more with EtOAc.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent in vacuo (Rotavap bath < 40°C) to yield the free base as a waxy off-white solid/oil.

    • Checkpoint: Verify disappearance of HCl peak via elemental analysis or chloride test (AgNO₃) if critical.

Synthetic Application Workflows

Strategic Utility Map

The following diagram illustrates the divergent pathways accessible from this single building block.

G Start 3'-Methyl-[1,1'-biphenyl]-4-amine (Free Base) Amide Kinase Inhibitors (Amide Linkage) Start->Amide HATU/DIEA + R-COOH Triaryl OLED Hole Transport (Triarylamines) Start->Triaryl Pd(dba)2/Binap + Ar-Br Halide Aryl Halides (I, Br, Cl) Start->Halide NaNO2/HX (Sandmeyer) Suzuki Biaryl Extension (Terphenyls) Halide->Suzuki Pd(PPh3)4 + Ar-B(OH)2

Figure 1: Divergent synthetic pathways for 3'-Methyl-[1,1'-biphenyl]-4-amine.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Application: Synthesis of Triarylamine Hole Transport Materials (HTM) or pharmaceutical cores.

Mechanistic Insight: The 3'-methyl group provides steric bulk on the distal ring, which improves solubility of the final product without sterically hindering the nitrogen nucleophile on the proximal ring.

Reagents:

  • Amine: 3'-Methyl-[1,1'-biphenyl]-4-amine (Free base, 1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 - 1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂

  • Ligand: XPhos or BINAP (4-6 mol%)

  • Base: NaOtBu (1.5 equiv)

Application Note: Synthesis of Novel Heterocyclic Compounds from 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and validated protocols for the synthesis of diverse, high-value heterocyclic compounds starting from 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This readily available precursor, featuring a versatile primary aromatic amine on a rigid biphenyl scaffold, serves as an exceptional building block for creating novel molecular architectures. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, focusing on three distinct and impactful classes of heterocycles: quinolines, carbazoles, and 1,2,3-triazoles. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and expected outcomes to ensure scientific integrity and reproducibility.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with a vast majority of pharmaceuticals and functional organic materials incorporating these structural motifs.[1][2] The biphenyl scaffold, in particular, offers a unique combination of structural rigidity, lipophilicity, and conformational possibilities, making it a privileged core for drug design. This compound emerges as a strategic starting material, providing a reactive handle—the primary amine—for a multitude of cyclization and functionalization strategies.

This document provides researchers with three robust, field-proven protocols to leverage this precursor for the synthesis of:

  • Substituted Quinolines: Via the classic Combes synthesis, a reliable method for constructing the quinoline core, which is prevalent in antimalarial and anticancer agents.

  • Carbazole Derivatives: Employing a modern palladium-catalyzed intramolecular C-H amination, a powerful strategy for creating the carbazole ring system found in numerous natural products, pharmaceuticals, and optoelectronic materials.[3][4]

  • 1,2,3-Triazoles: Utilizing the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a highly efficient and bioorthogonal reaction to link the biphenyl moiety to other molecular fragments.[5][6][7]

Core Synthetic Strategies Overview

The primary amine of 3'-Methyl-[1,1'-biphenyl]-4-amine is the key to its synthetic versatility. The following diagram illustrates the divergent pathways described in this guide.

G cluster_start Starting Material start 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride quinoline Protocol I: Quinolines carbazole Protocol II: Carbazoles triazole Protocol III: 1,2,3-Triazoles combes Combes Synthesis quinoline->combes pd_cat Pd-Catalyzed C-H Amination carbazole->pd_cat click Diazotization & CuAAC 'Click' Reaction triazole->click

Caption: High-level overview of synthetic routes from the common precursor.

Protocol I: Synthesis of a Substituted Quinolone via Combes Synthesis

The Combes quinoline synthesis is a classic and effective method for preparing 2,4-disubstituted quinolines.[8][9][10] The reaction proceeds through the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring.[8][9]

Principle & Mechanistic Insight

The reaction begins with the neutralization of the amine hydrochloride to the free aniline. This free amine then acts as a nucleophile, attacking one of the carbonyls of the β-diketone (e.g., acetylacetone). The resulting intermediate dehydrates to form a Schiff base, which is in equilibrium with its enamine tautomer. In the presence of a strong acid catalyst like polyphosphoric acid (PPA), which also serves as a dehydrating agent, the enamine undergoes an intramolecular electrophilic aromatic substitution (the annulation step), followed by a final dehydration to yield the stable, substituted quinoline product.[8][11]

Experimental Protocol Workflow

G cluster_prep Substrate Preparation cluster_cyclization Catalytic Cyclization A Start: 3'-Methyl-[1,1'-biphenyl]-4-amine B N-Tosylation (TsCl, Pyridine) A->B C N-Tosyl-3'-methyl-[1,1'-biphenyl]-4-amine B->C D Add Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂), Base C->D To Reaction Vessel E Heat under Inert Atmosphere D->E F Workup & Purification E->F G End: N-Tosyl Carbazole Derivative F->G

Sources

Application Note & Protocols: Derivatization of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the derivatization of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, a primary aromatic amine of interest in pharmaceutical and chemical research. Direct analysis of this compound can be challenging due to its polarity and potential for poor chromatographic performance. This guide details validated derivatization protocols—silylation and acylation—to enhance volatility, thermal stability, and detector response for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. The underlying chemical principles, step-by-step methodologies, and expected outcomes are presented to enable researchers, scientists, and drug development professionals to achieve robust and sensitive quantification.

Introduction: The Rationale for Derivatization

This compound (CAS: 3419-49-6) is an aromatic amine whose accurate quantification is crucial in various stages of research and development.[1][2] However, the primary amine functional group (-NH₂) imparts polarity to the molecule, which can lead to several analytical challenges:

  • Poor Peak Shape in Gas Chromatography (GC): The active hydrogens in the amine group can interact with active sites in the GC inlet and column, causing peak tailing and reducing resolution.[3]

  • Low Volatility: The hydrochloride salt form is non-volatile, and while the free amine is more volatile, its polarity can still hinder efficient elution in GC.

  • Limited UV-Vis Absorbance for HPLC: While the biphenyl structure provides some UV absorbance, derivatization can introduce chromophores that significantly enhance detection sensitivity for HPLC-UV analysis.

  • Improved Ionization for Mass Spectrometry (MS): Derivatization can lead to more characteristic fragmentation patterns and improve ionization efficiency in both GC-MS and LC-MS.[4]

Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby overcoming these analytical hurdles.[3][5] This guide focuses on two of the most effective and widely used derivatization strategies for primary amines: Silylation and Acylation .[6][7]

Workflow Overview: From Sample to Analysis

The general workflow for the derivatization and analysis of this compound is a multi-step process designed to ensure reproducibility and accuracy. The key stages involve the liberation of the free amine from its hydrochloride salt, followed by the derivatization reaction and subsequent chromatographic analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 3'-Methyl-[1,1'-biphenyl]-4-amine HCl Sample FreeAmine Liberate Free Amine (Base Treatment) Sample->FreeAmine Dissolve in Solvent DrySample Evaporate to Dryness FreeAmine->DrySample e.g., NaOH AddReagent Add Derivatization Reagent & Anhydrous Solvent DrySample->AddReagent Reaction Heat Reaction Vial (Controlled Temp & Time) AddReagent->Reaction Cool Cool to Room Temp Reaction->Cool Inject Inject into GC/HPLC Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Silylation of the target amine with BSTFA.

Detailed Silylation Protocol

Materials:

  • This compound sample

  • BSTFA with 1% TMCS [8]* Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a reaction vial.

  • Free Amine Liberation:

    • Add 500 µL of methanol to dissolve the sample.

    • Add 100 µL of 0.1 M NaOH to neutralize the hydrochloride and liberate the free amine. Vortex briefly.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as moisture will quench the silylation reagent. [9]3. Reagent Addition:

    • To the dry residue, add 100 µL of anhydrous acetonitrile (or another suitable anhydrous solvent).

    • Add 100 µL of BSTFA (+ 1% TMCS). [3]4. Reaction:

    • Tightly cap the vial immediately.

    • Heat the vial at 70°C for 30 minutes in a heating block. [3]5. Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Silylation Protocol Summary
ParameterConditionRationale
Reagent BSTFA + 1% TMCSPowerful silylating agent with a catalyst for complete reaction. [8][10]
Solvent Anhydrous AcetonitrileAprotic solvent that will not interfere with the silylation reaction. [9]
Temperature 70°CEnsures sufficient energy for the reaction to proceed efficiently. [3]
Time 30 minutesAdequate time for the reaction to reach completion for primary amines. [3]
Analysis GC-MSIdeal for separating and identifying volatile, thermally stable derivatives.

Protocol II: Acylation for GC or HPLC Analysis

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated anhydride. This process forms a stable amide derivative.

Chosen Reagent: Trifluoroacetic Anhydride (TFAA).

  • Expertise & Experience: TFAA reacts readily with primary amines to form highly stable trifluoroacetyl derivatives. [11]The introduction of fluorine atoms has two major benefits:

    • It significantly increases the volatility of the derivative for GC analysis. [12] 2. It introduces electrophoric groups, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD) in GC, allowing for trace-level analysis. [7] For HPLC, the derivative's altered polarity can improve chromatographic retention and peak shape on reversed-phase columns.

Acylation Reaction Scheme

Caption: Acylation of the target amine with TFAA.

Detailed Acylation Protocol

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS, GC-ECD, or HPLC-UV system

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a reaction vial.

  • Free Amine Liberation:

    • Add 500 µL of methanol to dissolve the sample.

    • Add 100 µL of 0.1 M NaOH to neutralize the hydrochloride. Vortex briefly.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • To the dry residue, add 200 µL of anhydrous ethyl acetate.

    • Add 100 µL of TFAA. [3]4. Reaction:

    • Cap the vial tightly.

    • Heat the vial at 60°C for 20 minutes in a heating block. [11]5. Post-Reaction Workup (Optional but Recommended):

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of a suitable solvent (e.g., hexane for GC, or mobile phase for HPLC).

  • Analysis: Inject an appropriate volume of the final solution into the chosen chromatographic system.

Acylation Protocol Summary
ParameterConditionRationale
Reagent Trifluoroacetic Anhydride (TFAA)Forms stable, volatile derivatives with high ECD sensitivity. [7][11]
Solvent Anhydrous Ethyl AcetateCommon aprotic solvent for acylation reactions.
Temperature 60°CMild conditions sufficient for the rapid reaction of TFAA with primary amines. [11]
Time 20 minutesFast reaction kinetics allow for a shorter incubation time. [3]
Analysis GC-ECD, GC-MS, HPLC-UVVersatile derivative suitable for multiple analytical platforms.

Trustworthiness: A Self-Validating System

To ensure the integrity of the analytical results, every derivatization protocol must be validated. This involves:

  • Running a Blank: A reagent blank (solvent and derivatizing agent without the analyte) should be run to identify any potential interferences from the reagents or solvent.

  • Derivatizing a Standard: A known concentration of a 3'-Methyl-[1,1'-biphenyl]-4-amine standard should be derivatized to confirm reaction completion and establish retention time and detector response.

  • Assessing Reaction Yield: The reaction yield can be assessed by comparing the peak area of the derivatized standard to a direct injection of a derivatized standard (if available) or by using an internal standard.

  • Internal Standard: For accurate quantification, an internal standard (a structurally similar compound not present in the sample) should be added before the derivatization step to account for variations in reaction efficiency and injection volume.

Conclusion

The derivatization of this compound via silylation with BSTFA/TMCS or acylation with TFAA provides robust and reliable methods to overcome common analytical challenges. Silylation is particularly advantageous for GC-MS analysis, yielding volatile and thermally stable TMS derivatives. Acylation offers versatility, producing derivatives suitable for both GC (with highly sensitive ECD detection) and HPLC. By following the detailed protocols and validation steps outlined in this guide, researchers can achieve enhanced sensitivity, improved peak shapes, and greater confidence in the quantitative analysis of this important compound.

References

  • Vertex AI Search, "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Thermo Fisher Scientific, "Silyl
  • BenchChem, "A Researcher's Guide to Derivatization Reagents for Amine Analysis: A Comparative Look at Silylation, Acylation, and Alkyl
  • Supelco, "Bulletin 909A Guide to Derivatiz
  • Fisher Scientific, "Silyl
  • Interchim, "Derivatiz
  • Labinsights, "Acylation Reagents for Gas Chrom
  • Alfa Chemistry, "Derivatization Reagents - Analytical Chemical Products",
  • ResearchGate, "Acylation Derivatiz
  • Chemistry LibreTexts, "Derivatiz
  • Journal of Food and Drug Analysis, "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review",
  • BenchChem, "Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Regis Technologies, "GC Derivatiz
  • ResearchGate, "Derivatiz
  • Santa Cruz Biotechnology, "3′-Methyl-[1,1′-biphenyl]-4-amine hydrochloride, CAS 3419-49-6",
  • ChemicalBook, "3'-METHYL [1,1'-BIPHENYL]-4-AMINE HYDROCHLORIDE CAS 3419-49-6",

Sources

Protocol for N-alkylation of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation Strategies for 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Executive Summary

This guide details the protocol for the N-alkylation of This compound (CAS: 3419-49-6). As a lipophilic primary aniline salt, this substrate presents specific challenges: solubility of the hydrochloride form, the requirement for free-basing, and the risk of over-alkylation (formation of tertiary amines).

This note prioritizes Reductive Amination (Method A) as the "Gold Standard" for drug discovery applications due to its superior chemoselectivity for mono-alkylation. A secondary protocol for Direct Alkylation (Method B) is provided for cases where the alkylating agent is only available as a halide.

Substrate Profile & Pre-Reaction Considerations

PropertyDataImplications for Protocol
Compound 3'-Methyl-[1,1'-biphenyl]-4-amine HClSubstrate
MW 219.71 g/mol (Free base: ~183.25)Stoichiometry calculations must account for HCl mass.
Structure Biphenyl system, 4-amino, 3'-methylLipophilic scaffold. Poor solubility in water; good in DCM/DCE/DMF once free-based.
Acidity Aniline HCl saltCRITICAL: Must be neutralized to liberate the nucleophilic amine.
The "Free-Basing" Imperative

The hydrochloride salt inhibits nucleophilic attack. You have two strategic options:

  • In-situ Neutralization: Add 1.05–1.2 eq of DIPEA or TEA directly to the reaction mixture. Recommended for high-throughput.

  • Pre-reaction Extraction: Partition the salt between EtOAc and sat. NaHCO₃, dry, and concentrate. Recommended for strict GMP or scale-up to remove inorganic salts.

Workflow Visualization

The following diagram outlines the decision logic and workflow for this specific substrate.

G Start Start: 3'-Methyl-[1,1'-biphenyl]-4-amine HCl Neut Neutralization Strategy Start->Neut Choice Select Alkylation Method Neut->Choice Free Base Liberated MethodA Method A: Reductive Amination (High Selectivity) Choice->MethodA Aldehyde Available MethodB Method B: Direct Alkylation (Risk of Bis-alkylation) Choice->MethodB Alkyl Halide Only ReagentsA Aldehyde + STAB + AcOH in DCE or DCM MethodA->ReagentsA ReagentsB Alkyl Halide + K2CO3 in DMF or CH3CN MethodB->ReagentsB Analysis QC: HPLC/MS & NMR ReagentsA->Analysis ReagentsB->Analysis End Final Product: N-Alkyl Biphenyl Amine Analysis->End Purity > 95%

Figure 1: Decision tree for N-alkylation of biphenyl amine salts.

Method A: Reductive Amination (The Gold Standard)

Rationale: This method uses Sodium Triacetoxyborohydride (STAB).[1] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids HCN generation. Crucially, STAB reduces the intermediate imine faster than the aldehyde, preventing side reactions.

Reagents & Materials
  • Substrate: 3'-Methyl-[1,1'-biphenyl]-4-amine HCl (1.0 eq)

  • Carbonyl Source: Aldehyde (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. (DCE is preferred for solubility).[2]

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 eq).

  • Base (if using salt directly): DIPEA (1.0 eq).

Step-by-Step Protocol
  • Preparation: In a clean, dry vial/flask, suspend the amine HCl salt (1.0 mmol, 219 mg) in DCE (5–10 mL).

  • Neutralization: Add DIPEA (1.0 mmol, 174 µL). Stir for 5–10 minutes until the suspension clears or changes consistency (indicating free base formation).

  • Imine Formation: Add the aldehyde (1.1 mmol).

  • Activation: Add Glacial Acetic Acid (1.0–2.0 mmol). Note: AcOH catalyzes imine formation and buffers the STAB.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.

    • Target: Disappearance of imine intermediate (M+R) and starting amine.

  • Quench: Add sat. NaHCO₃ solution carefully. Stir vigorously for 15 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Direct Alkylation (Alternative)

Rationale: Used only when the aldehyde is unstable or unavailable. This method carries a high risk of bis-alkylation (forming the tertiary amine).

Reagents
  • Substrate: 3'-Methyl-[1,1'-biphenyl]-4-amine HCl (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 eq). Strict stoichiometry is vital.

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Protocol
  • Dissolution: Dissolve the amine HCl salt (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add K₂CO₃ (3.0 mmol, finely ground). Stir for 15 mins to neutralize the HCl and create a basic suspension.

  • Alkylation: Add the Alkyl Halide (0.95 eq) dropwise.

    • Critical: Do NOT add excess alkyl halide. It is better to have unreacted starting material (separable) than bis-alkylated byproduct (difficult to separate).

  • Heating: Heat to 60–80°C. Monitor frequently by LC-MS (every hour).

  • Stop Point: Stop the reaction when the ratio of Product:Bis-alkylated starts to degrade, even if starting material remains.

Mechanistic Insight (Reductive Amination)

Understanding the mechanism clarifies why Method A is preferred.

Mechanism Amine Free Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (R-N+=CH-R') Hemiaminal->Iminium - H2O (AcOH cat.) Product Secondary Amine (R-NH-CH2-R') Iminium->Product + H- (from STAB)

Figure 2: Reductive amination pathway.[3] STAB selectively reduces the Iminium ion, not the Aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Start) HCl salt not neutralized.Ensure DIPEA is added. Check pH (should be slightly acidic to neutral for STAB, but amine must be free to attack).
Low Conversion (Method A) Imine formation is slow.Add molecular sieves (4Å) to scavenge water. Increase AcOH to 2.0 eq.
Bis-Alkylation (Method B) Excess alkyl halide or high temp.Reduce equivalents of alkyl halide to 0.8 eq. Lower temperature. Switch to Method A.
Boron Emulsion (Workup) Boron salts complexing with amine.Use Tartaric acid or Rochelle's salt wash instead of NaHCO₃ to break emulsions.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) - Reactivity and Mechanism."

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

  • PubChem. "this compound Compound Summary."

Sources

Application Note: Advanced Palladium Catalysis Strategies for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Kinase inhibitors remain the dominant class of small-molecule therapeutics in oncology, with over 70 FDA-approved drugs targeting enzymes like BCR-ABL, EGFR, and VEGFR. From a synthetic perspective, these molecules often share "privileged structures"—heterocyclic scaffolds such as 2-aminopyrimidines , quinazolines , or indazoles —decorated with specific "hinge-binding" motifs and solubilizing "tails."

This guide details the application of Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) to construct these scaffolds.[1] Unlike academic small-scale synthesis, pharmaceutical intermediate production requires rigorous control over catalyst turnover , impurity profiles (homocoupling) , and residual metal scavenging .

The Synthetic Logic: Modular Assembly

Most Type II kinase inhibitors (e.g., Imatinib, Nilotinib) are assembled via a "convergent" strategy. The core pharmacophore is built by coupling an aryl halide (the "head") to a heteroaryl boronate (the "hinge binder"), followed by the attachment of a solubilizing amine tail.

KinaseRetrosynthesis Target Target: Type II Kinase Inhibitor (e.g., Imatinib Analog) Core Biaryl Core (Hinge Binder + Spacer) Target->Core Disconnection 2: C-N Bond Formation (Buchwald-Hartwig) Tail Solubilizing Tail (Piperazine/Morpholine) Target->Tail Halide Aryl Halide (Electrophile) Core->Halide Disconnection 1: C-C Bond Formation (Suzuki-Miyaura) Boronate Heteroaryl Boronate (Nucleophile) Core->Boronate

Figure 1: Retrosynthetic logic for a standard kinase inhibitor, highlighting the two critical Pd-catalyzed disconnections.

Critical Reagent Selection Guide

Success in kinase inhibitor synthesis relies on matching the catalyst generation to the substrate's electronic demand.

ComponentRecommendationMechanistic Rationale
Pd Source Pd(dppf)Cl₂·DCM (Suzuki)Robust for heteroaryl chlorides; the ferrocenyl ligand resists oxidation better than PPh₃-based systems.
BrettPhos Pd G3 (Buchwald)The precatalyst ensures rapid activation (LPd(0)) even at lower temperatures, essential for coupling sterically hindered amines.
Ligand XPhos / SPhos Electron-rich biaryl phosphines promote oxidative addition into unreactive aryl chlorides (common in pyrimidine scaffolds).
Base K₃PO₄ (Suzuki)Milder than carbonates; reduces base-sensitive protecting group degradation (e.g., Boc, SEM).
NaOtBu (Buchwald)Strong base required to deprotonate the amine, but incompatible with electrophilic functional groups (esters/nitriles). Use Cs₂CO₃ if sensitive groups are present.

Application Protocols

Protocol A: Suzuki-Miyaura Coupling for Heteroaryl Cores

Objective: Coupling a 2-chloropyrimidine (hinge binder) with an aryl boronic acid. Challenge: Heteroaryl chlorides are sluggish electrophiles; Boronic acids are prone to protodeboronation.

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck flask with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Critical: Evacuate and backfill with N₂ three times. O₂ causes homocoupling of the boronic acid.

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Base Addition: Add K₂CO₃ (2.5 equiv).

  • Reaction: Heat to 85°C. Monitor by HPLC/UPLC every 2 hours.

    • IPC (In-Process Control): Target <2% remaining aryl halide. If conversion stalls, add 0.01 equiv fresh catalyst dissolved in degassed dioxane.

  • Workup: Cool to RT. Filter through Celite to remove bulk Pd black. Partition between EtOAc and water. Wash organic layer with 5% L-Cysteine solution (see Section 4).

Protocol B: Buchwald-Hartwig Amination for Tail Attachment

Objective: Installing a piperazine tail onto the biaryl core. Challenge: Catalyst poisoning by the heterocycle nitrogens; β-hydride elimination.

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix BrettPhos Pd G3 (0.02 equiv) and the aryl halide (1.0 equiv) in dry t-Amyl alcohol or Toluene.

  • Reagent Addition: Add the amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Thermal Activation: Heat to 100°C.

    • Note: t-Amyl alcohol allows higher temperatures than dioxane and promotes solubility of the alkoxide base.

  • Validation: Monitor for the disappearance of the aryl halide.

    • Troubleshooting: If the reaction turns black immediately, O₂ ingress has occurred (Pd aggregation). If it remains pale yellow but no product forms, the catalyst has not activated (check temperature).

Post-Reaction Processing: Residual Metal Scavenging

Pharmaceutical intermediates must meet strict ICH Q3D guidelines for elemental impurities (often <10 ppm Pd). Chromatography alone is insufficient.

Standard Operating Procedure (SOP) for Pd Removal:

  • Scavenger Selection: Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

  • Process:

    • Dissolve the crude product in THF or MeOH (10 volumes).

    • Add the scavenger resin (10–50 wt% relative to the theoretical metal mass).

    • Stir at 40°C for 4 hours.

  • Filtration: Filter the suspension through a 0.45 µm pad.

  • Verification: Test the filtrate using a colorimetric Pd spot test or ICP-MS before proceeding to crystallization.

Troubleshooting & Optimization Logic

When reactions fail, use this logic flow to diagnose the root cause rather than randomly changing reagents.

OptimizationLogic Start Reaction Stalled / Low Yield Check1 Is Starting Material (SM) consumed? Start->Check1 NoConv No Conversion Check1->NoConv No SideProd SM consumed, but low Product Check1->SideProd Yes OxidativeAdd Issue: Oxidative Addition Failure NoConv->OxidativeAdd Soln1 Action: Switch to electron-rich ligand (e.g., XPhos, PCy3) OxidativeAdd->Soln1 Check2 Major impurity identified? SideProd->Check2 Protodebor Impurity: Protodeboronation (Ar-B(OH)2 -> Ar-H) Check2->Protodebor De-boronated Homocouple Impurity: Homocoupling (Ar-Ar) Check2->Homocouple Dimer BetaHydride Impurity: Reduction (Ar-H from Ar-X) Check2->BetaHydride Reduced Ar-X Soln2 Action: Use anhydrous base (CsF) or lower Temp Protodebor->Soln2 Soln3 Action: Degas solvent rigorously; Reduce catalyst loading Homocouple->Soln3 Soln4 Action: Avoid alcohol solvents; Use Buchwald G3/G4 precatalysts BetaHydride->Soln4

Figure 2: Decision tree for troubleshooting Pd-catalyzed cross-coupling reactions.

References

  • Reagent Guides: Metal Scavenging. ACS GCI Pharmaceutical Roundtable. (2011). Detailed protocols for removing Pd from API intermediates using silica and carbon adsorbents.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules (2022). Review of large-scale synthesis of drugs like Venetoclax and Brexpiprazole.[2]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development (2025). Case study on scaling up kinase inhibitor intermediates and controlling dimer impurities.

  • Buchwald–Hartwig Amination. Wikipedia / Organic Chemistry Portal.[3] Overview of catalyst generations and ligand selection for C-N bond formation. [4][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews (2016). Comprehensive review of N-arylation in drug discovery.

Sources

Application Note: Design, Synthesis, and Validation of Thermally Activated Delayed Fluorescence (TADF) Polymers for Solution-Processed OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the end-to-end workflow for developing high-efficiency Thermally Activated Delayed Fluorescence (TADF) polymers. Unlike traditional fluorescent polymers (limited to 25% internal quantum efficiency) or phosphorescent complexes (requiring expensive rare-earth metals like Iridium), TADF polymers offer a theoretical 100% exciton harvesting efficiency using purely organic architectures.[1] This guide covers the molecular design strategy to minimize the singlet-triplet energy gap (


), a robust Suzuki polycondensation protocol , and the critical photophysical validation  steps required to distinguish TADF from phosphorescence.

Molecular Design Strategy: The Physics of Efficiency

The core objective in TADF polymer design is to engineer a molecular backbone that enables Reverse Intersystem Crossing (RISC). In standard organic molecules, the exchange energy (


) results in a large energy gap between the lowest singlet (

) and triplet (

) states (

), making thermal up-conversion impossible.

To achieve TADF, we must reduce


 to 

. This is achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Design Architecture: Donor-Acceptor (D-A) Backbone[2]
  • Donor (D): Electron-rich moieties (e.g., Carbazole, Acridine).

  • Acceptor (A): Electron-deficient moieties (e.g., Triazine, Benzophenone).

  • Twisted Intramolecular Charge Transfer (TICT): Introducing steric hindrance (e.g., methyl groups) between D and A units forces a twisted conformation. This orthogonal alignment decouples the orbitals, minimizing the electron exchange integral (

    
    ) and collapsing 
    
    
    
    .
Mechanism Visualization

The following diagram illustrates the energy transfer pathway required for efficient TADF.

TADF_Mechanism Ground Ground State (S0) S1 Singlet Excited (S1) Prompt Fluorescence Ground->S1 Electrical Excitation (25% Formation) T1 Triplet Excited (T1) Non-Emissive Reservoir Ground->T1 Electrical Excitation (75% Formation) S1->Ground Prompt Decay (ns) S1->T1 ISC (Intersystem Crossing) Light Light Emission (Delayed Fluorescence) S1->Light Delayed Decay (μs) T1->S1 RISC (Reverse ISC) Requires ΔEst < 0.2eV

Figure 1: The TADF mechanism relies on harvesting non-emissive Triplet excitons (T1) by thermally up-converting them back to the Singlet state (S1) via Reverse Intersystem Crossing (RISC).[2][3][4][5][6]

Protocol: Synthesis of Carbazole-Triazine TADF Copolymer

This protocol utilizes Suzuki-Miyaura Polycondensation to synthesize a "Main-chain" TADF polymer. The reaction couples a diboronic ester functionalized Carbazole (Donor) with a dibromo-functionalized Triazine (Acceptor).

Reagents & Equipment[8][9][10]
  • Monomer A (Donor): 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(2-ethylhexyl)carbazole.

  • Monomer B (Acceptor): 2,4-Bis(4-bromophenyl)-6-phenyl-1,3,5-triazine.

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene / 1,4-Dioxane (2:1 ratio).

  • Atmosphere: High-purity Nitrogen or Argon.

Step-by-Step Procedure
  • Degassing (Critical):

    • Oxygen poisons the Palladium catalyst and induces oxidative defects in the polymer.

    • Combine Monomer A (

      
      ), Monomer B (
      
      
      
      ), and solvents in a Schlenk flask.
    • Perform 3 freeze-pump-thaw cycles to remove dissolved oxygen completely.

  • Polymerization:

    • Add

      
       (
      
      
      
      ) under a counter-flow of Nitrogen.
    • Add the degassed aqueous

      
       base.
      
    • Heat to 90°C with vigorous stirring for 48–72 hours . The mixture should become viscous and fluorescent.

  • End-Capping (Optional but Recommended):

    • To remove reactive terminal groups, add phenylboronic acid (excess), stir for 6 hours, then add bromobenzene (excess) and stir for another 6 hours.

  • Purification:

    • Cool to room temperature.

    • Precipitate the polymer dropwise into Methanol (

      
       volume of reaction mix).
      
    • Filter the solid and perform Soxhlet extraction sequentially with:

      • Methanol (removes salts/monomers).

      • Acetone (removes oligomers).

      • Chloroform (collects the high MW polymer).

    • Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 50°C.

Photophysical Characterization & Validation[7][8]

Validating TADF behavior requires distinguishing it from standard fluorescence and phosphorescence.[3][6] The definitive proof is the observation of oxygen-sensitive delayed fluorescence .

Experiment A: Steady-State & Transient Photoluminescence (TRPL)

Objective: Determine the lifetime of excited states and the existence of a delayed component.

Protocol:

  • Prepare a dilute film of the polymer (1 wt% in PMMA matrix) to prevent aggregation quenching.

  • Measurement 1 (Prompt): Measure fluorescence decay using Time-Correlated Single Photon Counting (TCSPC) with a window of 0–500 ns.

  • Measurement 2 (Delayed): Measure decay using a Multi-Channel Scaler (MCS) with a window of 0–10 ms.

Experiment B: Oxygen Quenching Test

Objective: Confirm the triplet origin of the delayed component.

  • Logic: Oxygen (

    
    ) is a triplet ground state molecule that efficiently quenches organic triplets via energy transfer.
    
  • Procedure: Measure the TRPL emission intensity in Aerated conditions vs. Degassed/Vacuum conditions.

ParameterStandard FluorescencePhosphorescenceTADF
Prompt Lifetime (

)
Nanoseconds (

)
N/ANanoseconds (

)
Delayed Lifetime (

)
NoneMicroseconds (

) - Milliseconds (

)
Microseconds (

) - Milliseconds (

)
Oxygen Sensitivity Low (Singlets are fast)High (Quenches completely)High (Quenches delayed component only)
Temperature Dependence WeakIntensity

as Temp

(Suppressed non-radiative decay)
Intensity

as Temp

(Thermal activation of RISC)
Validation Logic Flow

Use the following decision tree to classify your synthesized polymer.

Validation_Workflow Start Synthesized Polymer Film TRPL Measure Transient PL (Vacuum) Start->TRPL IsDelayed Is Delayed Component (>1μs) Present? TRPL->IsDelayed O2Test Compare Vacuum vs. Air IsDelayed->O2Test Yes Fluo Standard Fluorescence (Not TADF) IsDelayed->Fluo No IsQuenched Is Delayed Component Quenched by Air? O2Test->IsQuenched TempTest Measure PL vs. Temperature (77K to 300K) IsQuenched->TempTest Yes (Triplet Involved) IsQuenched->Fluo No (Unlikely) IsActivated Does Delayed Intensity Increase with Temp? TempTest->IsActivated Phos Phosphorescence (Not TADF) IsActivated->Phos No (Decreases w/ Temp) Confirmed CONFIRMED TADF IsActivated->Confirmed Yes (Thermally Activated)

Figure 2: Logical workflow for distinguishing TADF from other emission mechanisms. The critical differentiator is the positive thermal dependence of the delayed component.

Device Fabrication: Solution-Processed OLED

Once the material is validated, fabricate a P-OLED device to test Electroluminescence (EL).

Device Architecture: ITO / PEDOT:PSS (40nm) / TADF Polymer (Emissive Layer, 60nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to improve work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 20 min in air.

  • Emissive Layer (EML):

    • Dissolve TADF polymer in Chlorobenzene (

      
      ).
      
    • Spin-coat inside a Nitrogen glovebox at 1500–2000 rpm to achieve ~60nm thickness.

    • Anneal at 100°C for 10 min to remove solvent.

  • Electron Transport & Cathode: Transfer to a vacuum thermal evaporator (

    
    ).
    
    • Evaporate TPBi (Electron Transport Layer) at

      
      .
      
    • Evaporate LiF (Electron Injection) at

      
      .
      
    • Evaporate Aluminum (Cathode) at

      
      .
      
  • Encapsulation: Encapsulate with a glass cover slip and UV-curable epoxy in the glovebox before testing in air.

References

  • Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[7] Nature, 492, 234–238.[8] [Link]

  • Albrecht, K., & Yamamoto, K. (2018). Dendritic Thermally Activated Delayed Fluorescence (TADF) Materials.[3][9] Polymer Chemistry. [Link]

  • Liu, Y., et al. (2015). High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence OLEDs. Advanced Materials. [Link]

  • Freeman, D. M. E., et al. (2017). Design of High-Efficiency TADF Polymers. Journal of the American Chemical Society. [Link]

Sources

High-Performance Buchwald-Hartwig Amination: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Utilization of Dialkylbiaryl Phosphine Ligands for the Coupling of Hindered Biphenyl Amines.

Abstract & Scope

This application note details the experimental parameters for performing robust Buchwald-Hartwig Cross-Coupling reactions. While the protocol is universally applicable, specific emphasis is placed on the use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to facilitate the coupling of sterically hindered substrates, such as 2-aminobiphenyls .

Historically, the coupling of ortho-substituted anilines (like biphenyl amines) was plagued by low yields due to steric repulsion and competitive


-hydride elimination. The adoption of 4th Generation (G4) Palladacycle Precatalysts has standardized this process, allowing for near-quantitative yields under mild conditions.

Mechanistic Insight

The success of the Buchwald-Hartwig amination relies on the catalytic cycle of Palladium (0/II).[1] For hindered biphenyl amines, the Reductive Elimination step is often the rate-determining bottleneck.

Why Biphenyl Ligands? Ligands such as XPhos , RuPhos , and BrettPhos possess a biaryl backbone. The non-coordinating aryl ring provides steric bulk that:

  • Accelerates reductive elimination (forcing the C-N bond formation).

  • Prevents the formation of inactive Pd-dimers.[2]

  • Suppresses

    
    -hydride elimination (a common side reaction with aliphatic amines).
    
Figure 1: Catalytic Cycle & Precatalyst Activation

The diagram below illustrates the activation of the G4 precatalyst followed by the standard cross-coupling cycle.

BuchwaldMechanism Precat Pd G4 Precatalyst (Air Stable) Activation Base Activation (Deprotonation) Precat->Activation In-situ Pd0 L-Pd(0) Active Species Activation->Pd0 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Coordination (HNRR') PdII_Ar->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Activation of G4 Precatalyst leads to mono-ligated L-Pd(0), entering the cycle at Oxidative Addition.[3] Steric bulk of L promotes the final Reductive Elimination.

Critical Parameter Optimization

Successful coupling of biphenyl amines requires precise ligand and base matching. Use the table below to select the starting conditions.

Table 1: Ligand & Base Selection Matrix

Substrate ClassRecommended LigandBase SelectionSolventTemp (°C)
Primary Anilines (e.g., 4-aminobiphenyl)BrettPhos or tBuBrettPhos NaOtBu (Standard) K₂CO₃ (Sensitive FG)Dioxane / tBuOH80-100
Secondary Amines (Cyclic/Acyclic)RuPhos NaOtBu / LHMDSTHF / Toluene60-80
Hindered Anilines (e.g., 2-aminobiphenyl)P(tBu)₃ or JackiePhos NaOtBuToluene100-110
Heteroaryl Halides (Pyridines/Pyrazines)XPhos K₃PO₄ / K₂CO₃tBuOH / H₂O (4:1)80-100

Expert Insight: For ortho-substituted biphenyl amines (e.g., 2-aminobiphenyl), the steric crowding is extreme. Standard ligands may fail.[4] JackiePhos or BrettPhos are specifically engineered to tolerate this bulk while preventing dehalogenation of the aryl halide.

Experimental Protocol

Scenario: Coupling of 4-Chloroanisole with 2-Aminobiphenyl

Objective: Synthesis of N-(4-methoxyphenyl)-[1,1'-biphenyl]-2-amine. Challenge: Aryl Chlorides are sluggish electrophiles; 2-aminobiphenyl is a sterically hindered nucleophile.

Reagents:
  • Aryl Halide: 4-Chloroanisole (1.0 equiv, 1.0 mmol)

  • Amine: 2-Aminobiphenyl (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (2 mol%, 0.02 mmol)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos Ligand (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Solvent: Anhydrous Toluene (Concentration: 0.2 M, 5.0 mL)

Step-by-Step Procedure (Schlenk Technique):
  • Preparation (Glovebox preferred, Schlenk acceptable):

    • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Charge the vessel with BrettPhos Pd G4 (17 mg), NaOtBu (135 mg), and 2-Aminobiphenyl (203 mg).

    • Critical: NaOtBu is hygroscopic. Weigh quickly or use a glovebox. Wet base is the #1 cause of failure.

  • Liquids Addition:

    • Seal the vessel with a septum. Evacuate and backfill with Argon (3 cycles).[5]

    • Add Anhydrous Toluene (5 mL) via syringe.

    • Add 4-Chloroanisole (122 µL) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated block at 100 °C . Stir vigorously (800+ RPM).

    • Visual Check: The solution should turn from pale yellow to a dark amber/brown over 5-10 minutes. A persistent black precipitate indicates catalyst decomposition (Pd black formation).

  • Monitoring:

    • Monitor by LCMS or TLC at 1 hour. If conversion is <50%, add 1 mol% more catalyst.

    • Standard reaction time: 2–4 hours.

  • Workup:

    • Cool to room temperature.[5][6] Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove palladium residues and salts. Rinse pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-10% EtOAc for diarylamines).

Troubleshooting & Quality Control

Use this decision tree to diagnose reaction failures.

Figure 2: Troubleshooting Workflow

Troubleshooting Start Reaction Failed (Low Yield/No Product) CheckSM Check Starting Material Start->CheckSM Dehal Is Aryl Halide De-halogenated? CheckSM->Dehal Ar-X consumed Oxid Did Pd Black Precipitate? CheckSM->Oxid Ar-X remains Sol1 Cause: Steric Crowding Action: Switch to BrettPhos or JackiePhos Dehal->Sol1 Yes (Ar-H formed) Sol4 Cause: Low Reactivity Action: Switch to Aryl Bromide or Increase Temp Dehal->Sol4 No (No reaction) Sol2 Cause: O2/Water Ingress Action: Dry Solvents, Fresh NaOtBu Oxid->Sol2 Yes (Black ppt) Sol3 Cause: Catalyst Poisoning Action: Check Amine purity (remove thiols/diamines) Oxid->Sol3 No (Solution clear)

Caption: Diagnostic logic for common failure modes. Dehalogenation suggests difficulty in reductive elimination; Pd Black suggests oxidation.

Safety & Handling

  • Biphenyl Amines: 4-aminobiphenyl is a known human carcinogen (OSHA regulated). 2-aminobiphenyl is suspected to be hazardous. All weighing must occur in a fume hood or glovebox. Double-gloving is mandatory.

  • Palladium Waste: Segregate all Pd-contaminated solid waste (Celite pads, filter paper) into heavy metal waste containers.

  • Base Hazards: NaOtBu is corrosive and reacts violently with water.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[7] Chemical Reviews, 2016. Link

  • Sigma-Aldrich. "RuPhos Pd G4 Application Note." BenchChem/Sigma Resources, 2025. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Link

  • BenchChem. "Troubleshooting Guide for Buchwald-Hartwig Amination." BenchChem Protocols, 2025.[5] Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism & Ligands." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3MB4A-HCl Compound: 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS: 3419-49-6) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Diagnostic Assessment

You are experiencing solubility issues with This compound . This compound presents a classic "solubility paradox" common in drug development intermediates:

  • The Head Group (Hydrophilic): The hydrochloride salt (

    
    ) creates a high crystal lattice energy, making it insoluble in non-polar organic solvents (DCM, Toluene, Hexanes) often used for cross-coupling reactions.[2]
    
  • The Core (Lipophilic): The biphenyl structure and the 3'-methyl group add significant hydrophobicity. While the salt form dissolves in water, it may "crash out" (precipitate) if the ionic strength increases or if the pH rises above the pKa (approx. 4.0–4.5), reverting it to the water-insoluble free base.[2]

Quick Decision Guide

Use the following logic flow to select the correct protocol for your specific reaction conditions.

SolubilityDecisionTree Start Start: What is your Target Solvent System? NonPolar Non-Polar Organic (DCM, Toluene, THF) Start->NonPolar Polar Polar/Aqueous (Water, MeOH, DMSO) Start->Polar ReactionType Is the reaction Base-Sensitive? NonPolar->ReactionType SolubilityCheck Does it precipitate at neutral pH? Polar->SolubilityCheck InSitu Protocol A: In-Situ Neutralization (Add DIPEA/TEA) ReactionType->InSitu No PreBase Protocol B: Pre-Reaction Free Basing (Extraction) ReactionType->PreBase Yes CoSolvent Protocol C: Co-Solvent Spike (DMSO/DMF) SolubilityCheck->CoSolvent Homogeneous PTC Protocol D: Phase Transfer Catalysis (Biphasic System) SolubilityCheck->PTC Biphasic

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on solvent system and reaction constraints.

Technical Protocols

Protocol A: In-Situ Neutralization (Organic Solvents)

Best for: Amide couplings, reductive aminations, or nucleophilic substitutions in DCM, THF, or DMF.[2]

The Logic: The HCl salt is insoluble in organic solvents.[3] By adding a tertiary amine base, you deprotonate the ammonium species inside the reaction vessel. The resulting free amine dissolves immediately, while the tertiary amine hydrochloride byproduct (e.g.,


) remains suspended or dissolves depending on the solvent, but usually does not interfere.

Step-by-Step:

  • Suspend the 3'-Methyl-[1,1'-biphenyl]-4-amine HCl salt in your organic solvent (e.g., DCM).[1][2] It will look like a slurry.[2]

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base.

    • Recommended:DIPEA (Hünig's base) or Triethylamine (TEA) .[2]

  • Observation: The slurry should clear up or change texture within 5–10 minutes as the lipophilic free amine is released and dissolves.

  • Proceed with adding your electrophile (e.g., acid chloride, aldehyde).[2]

Critical Note: If your reaction involves a transition metal catalyst (e.g., Pd-catalyzed Suzuki), the HCl released can poison the catalyst. In these cases, use Protocol B .

Protocol B: Pre-Reaction Free Basing (Extraction)

Best for: Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where halides must be avoided, or strictly anhydrous conditions.[1][2]

The Logic: Removes the chloride counter-ion entirely before the main reaction.

Step-by-Step:

  • Dissolve the HCl salt in a minimal amount of water (or 1:1 Water/Methanol if solubility is low).

  • Slowly add 1M NaOH or Saturated

    
      until the pH reaches ~10–11.
    
    • Visual Cue: The solution will become cloudy as the free amine (3'-methyl-4-aminobiphenyl) precipitates.[1][2]

  • Add an organic solvent (DCM or Ethyl Acetate) and transfer to a separatory funnel.[2]

  • Extract 3 times. Combine organic layers.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the free amine as an oil or low-melting solid, which is soluble in Toluene, THF, and Dioxane.[2]

Protocol C: Phase Transfer Catalysis (Biphasic Systems)

Best for: Alkylations or reactions where you want to keep the amine in an organic phase and the base in an aqueous phase.

The Logic: Use a quaternary ammonium salt to shuttle the deprotonated amine or the reagent across the interface between water and the organic solvent.

Step-by-Step:

  • Organic Phase: Dissolve your electrophile (e.g., alkyl halide) in Toluene or DCM.[2]

  • Aqueous Phase: Dissolve the amine HCl salt in water (or use the solid salt suspended in the organic phase).

  • Catalyst: Add 5 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[2]

  • Base: Add aqueous NaOH or KOH.

  • Mechanism: The

    
     neutralizes the HCl at the interface. The lipophilic quat salt (
    
    
    
    ) pairs with the nucleophilic species, pulling it into the organic layer to react.[4]

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Reaction) Salt Amine-HCl Salt Base NaOH (OH-) Salt->Base Neutralization PTC PTC Catalyst (Q+ X-) Base->PTC Activates FreeAmine Free Amine (Active Nucleophile) PTC->FreeAmine Shuttles into Organic Layer Product Product FreeAmine->Product Reacts with Electrophile

Figure 2: Phase Transfer Catalysis mechanism allowing the reaction of the salt in a biphasic system.

Comparative Data Table

MethodSolubility OutcomeCatalyst CompatibilityWorkup ComplexityRecommended For
In-Situ Base (DIPEA) High (Organic)Moderate (Check Pd sensitivity)LowAmide coupling, SN2
Pre-Free Basing High (Organic)Excellent (Removes Cl-)High (Extra step)Buchwald-Hartwig, Suzuki
Co-Solvent (DMSO) ModerateGoodHigh (DMSO removal)Biological Assays
PTC (TBAB) High (Biphasic)GoodModerateAlkylations, Scalable chem

Frequently Asked Questions (FAQs)

Q: I tried dissolving the salt in pure water, but it's cloudy. Why? A: The "3'-methyl" and "biphenyl" groups make this molecule quite lipophilic.[1][2] Even as a salt, it may require a lower pH to stay fully dissolved.[2] If the water is slightly basic (pH > 6) or if the concentration is too high, the hydrophobic effect dominates.

  • Fix: Add a few drops of dilute HCl or use 10% Methanol as a co-solvent.[2]

Q: Can I use the HCl salt directly in a Buchwald-Hartwig amination? A: Generally, no .[2] The chloride ions can compete with the ligand for coordination to the Palladium center, and the acidic proton can quench reactive intermediates.

  • Fix: Use Protocol B (Pre-Free Basing) to convert it to the free amine before adding it to the glovebox or reaction vessel.

Q: What is the pKa of this compound? A: While experimental data for this specific isomer is rare, the pKa of the conjugate acid of 4-aminobiphenyl is approximately 4.3 . The 3'-methyl group is weakly electron-donating, which might raise the pKa slightly (to ~4.4–4.5), making the free base slightly more basic than the non-methylated parent, but still less basic than aniline (pKa ~4.6).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14561, 3-Amino-4-biphenylol hydrochloride (Analogous Structure Properties).[1][2] Retrieved from .[2]

  • Santa Cruz Biotechnology. 3′-Methyl-[1,1′-biphenyl]-4-amine hydrochloride Product Data Sheet.[1][2][5] CAS 3419-49-6.[1][2][5] Retrieved from .[2]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2] (General reference for Protocol C).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard protocols for amine purification and free-basing).

Sources

Technical Support Center: 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPH-OX-4402 Subject: Prevention of Oxidation & Long-Term Storage Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Pink Powder" Problem

Welcome to the technical support hub for 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride . If you have arrived here, you are likely facing a common issue: your initially off-white or pale beige powder has turned pink, brown, or violet.

This compound belongs to the class of biphenyl amines . While the hydrochloride salt form provides significantly better stability than the free base, it remains susceptible to oxidative degradation , particularly when exposed to moisture and light. The color change is not merely cosmetic; it indicates the formation of azo-dimers and quinoid impurities that can act as radical scavengers, potentially poisoning palladium catalysts in downstream Suzuki-Miyaura couplings.

This guide provides a self-validating storage system to maintain purity >99%.

Module 1: The Science of Degradation (Root Cause Analysis)

To prevent oxidation, one must understand the mechanism. The degradation of this compound is a multi-step process driven by electron transfer and hydrolysis .

The Mechanism of Failure
  • Hydrolysis (The Trigger): The HCl salt is stable. However, hygroscopic moisture absorption dissociates the salt equilibrium, releasing minute amounts of the "free base" amine.

  • Single Electron Transfer (SET): The free amine donates an electron to atmospheric oxygen, forming a radical cation .

  • Coupling: These radicals dimerize to form azo linkages (colored) or oxidize further into quinone imines (deeply colored).

Visualization: The Oxidation Cascade

The following diagram illustrates how environmental factors drive the degradation pathway.

OxidationPathway Salt Stable HCl Salt (Off-White) FreeBase Free Amine Equilibrium (Reactive) Salt->FreeBase Hydrolysis Moisture Moisture Ingress (H₂O) Moisture->FreeBase Radical Radical Cation (N•+) FreeBase->Radical SET Oxidation Impurities Azo-Dimers & Quinones (Pink/Brown Impurity) Radical->Impurities Dimerization Oxygen Oxygen + Light Oxygen->Radical

Figure 1: The degradation pathway from stable salt to oxidized impurity. Moisture is the primary catalyst that unlocks the oxidative potential.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the manufacturer's bottle for long-term storage once the seal is broken. Follow this protocol to ensure shelf-life extension from months to years.

Storage Conditions Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 2-8°CArrhenius equation dictates that lower T slows radical propagation rates significantly.
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, preventing the initial Single Electron Transfer (SET).
Container Amber Glass + Parafilm/Tape Blocks UV light (which catalyzes radical formation) and seals against moisture.
Desiccant Silica Gel or P₂O₅ Maintains the "Salt" state by preventing hydrolysis to the reactive free base.
Step-by-Step Handling Workflow
  • Upon Receipt: Inspect the color. It should be off-white to pale beige. If deep brown, contact the vendor immediately.

  • Aliquotting (Critical): Do not freeze/thaw the bulk bottle repeatedly.

    • Action: In a glove box or dry bag, divide the bulk material into single-use aliquots (e.g., 100mg or 500mg vials).

    • Why: Prevents condensation from forming inside the cold bottle every time it is opened in humid lab air.

  • Sealing: Cap vials tightly, wrap with Parafilm, and place inside a secondary jar containing desiccant packets.

  • Storage: Place the secondary jar in the freezer (-20°C).

Module 3: Troubleshooting & FAQs

Q1: My sample has turned a light pink. Can I still use it?

  • Assessment: Light pink indicates <1% oxidation.

  • Action: For standard synthesis (e.g., amide coupling), it is likely usable. For catalytic cross-coupling (Suzuki/Buchwald), purify it . The oxidized impurities can chelate metal catalysts, lowering yields.

Q2: How do I weigh it without a glovebox?

  • Protocol:

    • Remove the vial from the freezer.

    • WAIT until it reaches room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric water directly onto the powder.

    • Weigh quickly and purge the headspace with Nitrogen/Argon before resealing.

Q3: Can I store it in solution?

  • Answer: Generally, No .

  • Nuance: If necessary, store in anhydrous methanol or DMSO with 1 equivalent of HCl added to ensure the amine remains protonated. Store at -20°C for no more than 1 week.

Module 4: Recovery (Re-purification)

If your material has turned dark brown or violet, oxidation is significant (>5%). Use this recrystallization protocol to recover the pure salt.

Experimental Protocol: Recrystallization of Biphenyl Amine HCl

Reagents: Ethanol (Absolute), Diethyl Ether, Conc. HCl.

  • Dissolution: Dissolve the crude dark solid in the minimum amount of boiling Ethanol.

    • Note: If insoluble black particles remain, filter hot through a glass frit (oxidation polymers are often insoluble).

  • Acidification: Add 2-3 drops of concentrated HCl to the hot solution (ensures full protonation).

  • Precipitation: Remove from heat. Slowly add Diethyl Ether until the solution becomes slightly turbid.

  • Crystallization: Cool slowly to room temperature, then place in an ice bath or freezer (-20°C) for 4 hours.

  • Filtration: Filter the white/off-white crystals. Wash with cold Diethyl Ether.

  • Drying: Dry under high vacuum for 6 hours. Do not heat dry in air.

Decision Logic for Recovery

RecoveryLogic Start Inspect Sample ColorCheck Color? Start->ColorCheck White Off-White/Beige ColorCheck->White No Change Pink Light Pink ColorCheck->Pink Slight Brown Dark Brown/Violet ColorCheck->Brown Severe Usage1 Use As Is White->Usage1 Usage2 OK for Amide Coupling Purify for Catalysis Pink->Usage2 Action Recrystallize (EtOH/Ether) Brown->Action

Figure 2: Decision matrix for determining material usability based on visual inspection.

References & Authority

  • ChemicalBook. (n.d.). This compound Properties & Safety. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Methylamine Hydrochloride (General Amine Salt Handling). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-methyl-1,1′-biphenyl-4-amine hydrochloride Product Data. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization of amine salts).

  • Patil, V. V., et al. (2015).[1] Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org.[1] Chem., 80(15), 7876–7883.[1] (Mechanistic insight into amine oxidation).

Sources

Technical Support Center: Scaling Up the Synthesis of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important biphenyl amine. Our focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, offering practical insights to navigate the complexities of this synthesis.

I. Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of 3'-Methyl-[1,1'-biphenyl]-4-amine is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction joins an aryl halide with an organoboron species.[1][2] For our target molecule, this involves the coupling of a 4-haloaniline (typically 4-bromoaniline or 4-iodoaniline) with 3-methylphenylboronic acid. The resulting biphenyl amine is then converted to its hydrochloride salt for improved stability and handling.[4][5]

The general reaction scheme is as follows:

Reaction Scheme: Suzuki-Miyaura Coupling for 3'-Methyl-[1,1'-biphenyl]-4-amine

The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Experimental Protocol: A Representative Synthesis

This protocol provides a detailed methodology for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
4-BromoanilineC₆H₆BrN172.02
3-Methylphenylboronic acidC₇H₉BO₂135.96
Palladium(II) acetatePd(OAc)₂224.50
SPhosC₂₇H₃₁O₂P410.50
Potassium phosphate tribasicK₃PO₄212.27
1,4-DioxaneC₄H₈O₂88.11
Deionized WaterH₂O18.02
Ethyl acetateC₄H₈O₂88.11
Hydrochloric acid (conc.)HCl36.46

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromoaniline (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium phosphate tribasic (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-Methyl-[1,1'-biphenyl]-4-amine.

  • Purification of Free Base: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.[4]

  • Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Poor_Reagents Poor Reagent Quality Low_Yield->Poor_Reagents Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Catalyst_Deactivation Incomplete_Reaction->Suboptimal_Conditions Side_Products Significant Side Products Side_Reactions Competing Side Reactions Side_Products->Side_Reactions Check_Inert_Atmosphere Ensure Rigorous Inert Atmosphere Catalyst_Deactivation->Check_Inert_Atmosphere Optimize_Catalyst Optimize Catalyst/Ligand System Catalyst_Deactivation->Optimize_Catalyst Verify_Reagents Verify Reagent Purity Poor_Reagents->Verify_Reagents Adjust_Conditions Adjust T°, Time, Base, Solvent Suboptimal_Conditions->Adjust_Conditions Mitigate_Side_Reactions Address Specific Side Reactions Side_Reactions->Mitigate_Side_Reactions

A general workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?

A1: Low to no conversion is a common issue that can often be traced back to a few key areas:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[6] Inadequate degassing of solvents and failure to maintain a strictly inert (nitrogen or argon) atmosphere can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Poor Reagent Quality: The purity of your starting materials is crucial. Impurities in the aryl halide or boronic acid can interfere with the reaction. Boronic acids, in particular, can degrade over time.

    • Solution: Use freshly purchased or purified starting materials. The quality of the boronic acid can be checked by NMR.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent.

    • Solution: Consider screening different palladium sources (e.g., Pd₂(dba)₃), phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., toluene/water, DMF/water).[7] For electron-rich anilines, more electron-rich and bulky phosphine ligands can be beneficial.[8]

Q2: I am observing significant amounts of side products, specifically dehalogenation of my 4-bromoaniline and homocoupling of the 3-methylphenylboronic acid. How can I minimize these?

A2: Dehalogenation and homocoupling are two of the most common side reactions in Suzuki couplings.[8][9]

  • Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene (aniline in this case).

    • Causes: The presence of hydride sources (sometimes from the solvent or base) and high reaction temperatures can promote dehalogenation.[8]

    • Mitigation:

      • Lower the temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

      • Change the base: If using a base that could potentially act as a hydride donor, switch to a non-hydridic base like K₃PO₄ or K₂CO₃.

      • Monitor reaction time: Avoid unnecessarily long reaction times.

  • Homocoupling: This is the coupling of two molecules of the boronic acid.

    • Causes: The primary cause is often the presence of oxygen, which facilitates the oxidative coupling of the boronic acid molecules.[6] Using a Pd(II) precatalyst can also contribute, as its in-situ reduction to Pd(0) can consume some of the boronic acid and promote homocoupling.[6]

    • Mitigation:

      • Rigorous Degassing: As with catalyst deactivation, ensure your reaction setup is free of oxygen.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[6]

      • Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and disfavor the homocoupling pathway.

Q3: My reaction seems to stall before completion, even after extended reaction times. What could be the issue?

A3: A stalling reaction can be frustrating. Here are a few possibilities:

  • Catalyst Decomposition: The palladium catalyst may not be stable over the entire course of the reaction, especially at elevated temperatures.

    • Solution: Try a more robust catalyst system, potentially with a more sterically hindered and electron-rich ligand that better stabilizes the palladium center. You could also try adding a second portion of the catalyst solution midway through the reaction.

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by a proton source (often water), especially under basic conditions and at higher temperatures.[8] This removes one of your key reactants from the reaction mixture.

    • Solution:

      • Minimize Water: While some water is often necessary, excessive amounts can be detrimental. Try reducing the amount of water in your solvent system.

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[8]

      • pH Control: The rate of protodeboronation can be pH-dependent. Adjusting the base or its concentration might help.

Q4: I am having trouble purifying the final hydrochloride salt. It seems to be very water-soluble or forms an oil.

A4: The purification of amine hydrochloride salts can be challenging.

  • High Water Solubility: The salt form increases the polarity and often the water solubility of the compound.[5]

    • Solution: During workup, if you are washing with aqueous solutions, you may be losing product. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers. For the salt formation step, use anhydrous conditions.[10]

  • Oiling Out: The hydrochloride salt may not crystallize easily and instead form an oil.

    • Solution:

      • Solvent Screening: Try different solvents for the precipitation. Isopropanol is often a good choice for crystallizing hydrochloride salts.[11] You can also try adding a non-polar co-solvent like diethyl ether or hexanes to induce precipitation.

      • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a small seed crystal if you have one.

      • Purification before Salt Formation: Ensure your free base is as pure as possible before attempting the salt formation. Impurities can inhibit crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Why is an amine group on the aryl halide sometimes problematic in Suzuki couplings?

A1: The amine group can present challenges in a few ways. Its basic nature can lead to ligation with the palladium catalyst, potentially inhibiting its activity.[12] Also, the electron-donating nature of the amine group can make the oxidative addition step of the catalytic cycle more difficult.[8] However, with the right choice of a sterically bulky and electron-rich phosphine ligand, these issues can often be overcome.

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting materials and the appearance of your product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques. Nuclear Magnetic Resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can also provide a clear picture of the conversion.

Q3: What are the key safety precautions I should take when running this reaction?

A3:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Boronic Acids: Boronic acids can be irritants. Handle them in a well-ventilated area or a fume hood and wear appropriate PPE.

  • Solvents: The solvents used (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Always work in a fume hood and take precautions against ignition sources.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle it with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

Q4: Can I use a different halide on my aniline, like 4-chloroaniline or 4-iodoaniline?

A4: Yes, but the reactivity varies. The general trend for the ease of oxidative addition is I > Br > Cl.[8] 4-Iodoaniline will be more reactive and may allow for milder reaction conditions. 4-Chloroaniline is less reactive and will likely require a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand, and potentially higher temperatures.

V. References

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. Available from: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]

  • US20100204470A1 - Method for salt preparation. Google Patents. Available from:

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Avanthay, M., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Biphenyl compounds. US2543271A - Google Patents. Available from:

  • Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Available from: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

  • Method for preparing 4-methyl-biphenyl derivatives. US6407253B1 - Google Patents. Available from:

  • Amine and HCl - salt formation reaction. YouTube. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Process for the preparation of biphenyl intermediates. US4620025A - Google Patents. Available from:

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. Available from: [Link]

  • Methods for the manufacture of biphenyl amines. US7750186B2 - Google Patents. Available from:

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents. Available from:

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]

  • Amines 4. Reactions with acids to form Salts. YouTube. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • The Suzuki Reaction. UC Berkeley College of Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC - NIH. Available from: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available from: [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • (12) United States Patent. Google Patents. Available from: [Link]

  • Isolation of primary amines as HCL salt problem. Powered by XMB 1.9.11. Available from: [Link]

  • Process for isolation of an organic amine. WO2007079944A1 - Google Patents. Available from:

Sources

Technical Support Center: HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Analyst Level: Senior Application Scientist Topic: Method Refinement & Troubleshooting

Introduction: The Analytical Challenge

Aromatic amines (anilines, phenylenediamines, benzidines) represent a unique challenge in liquid chromatography. Their basicity (typically pKa 3–5) leads to severe interaction with residual silanols on silica columns, causing the dreaded "shark fin" peak tailing. Furthermore, their structural similarity (positional isomers) and susceptibility to oxidation require a method development strategy that goes beyond standard C18 screening.

This guide synthesizes advanced column chemistry, pH manipulation, and stabilization protocols to resolve these specific issues.

Module 1: Peak Shape & Tailing (The Silanol Interaction)[1][2]

User Question: “I am analyzing aniline impurities on a standard C18 column with 0.1% Formic Acid. My peaks are tailing significantly (Asymmetry > 2.0). How do I fix this?”

Root Cause Analysis

At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), aromatic amines are protonated (


). While this suppresses silanol ionization (

), modern Type-B silica still possesses acidic silanol sites that ionize and act as cation exchangers. The positively charged amine interacts electrostatically with the negatively charged silanol, causing tailing.
The Solution: The "High pH" Strategy

The most robust solution is to operate at high pH (pH 10–11) .

  • Mechanism: At pH 10, both the silanols (

    
    ) and the aromatic amines (
    
    
    
    ) are deprotonated. The neutral amine does not interact with the charged silanols, resulting in sharp, symmetrical peaks.
  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) designed to withstand high pH. Standard silica dissolves above pH 8.

Comparative Data: Peak Symmetry vs. pH
ParameterLow pH (Formic Acid, pH 2.7)High pH (Ammonium Bicarbonate, pH 10.5)
Analyte State Protonated (

)
Neutral (

)
Silanol State Mostly Neutral (

)
Ionized (

)
Interaction Strong Cation Exchange (Tailing)Hydrophobic Interaction (Sharp)
Retention Low (Polar)High (Non-polar/Retained)
USP Tailing Typically 1.5 – 2.50.9 – 1.2

Module 2: Selectivity (Separating Isomers)

User Question: “I cannot separate ortho-, meta-, and para- isomers of a chloroaniline intermediate. They co-elute on my C18 column.”

Root Cause Analysis

Standard C18 columns rely primarily on hydrophobicity. Positional isomers of aromatic amines often have identical hydrophobicities (log P), making separation on C18 impossible regardless of gradient slope.

The Solution: Pi-Pi ( ) Interaction Columns

Switch to a stationary phase that offers


 electron interactions .
  • Recommended Phases: Biphenyl, Phenyl-Hexyl, or Pentafluorophenyl (PFP).

  • Mechanism: These phases interact with the electron cloud of the aromatic ring. The electron density varies significantly between ortho (sterically hindered) and para (exposed) positions, providing the necessary selectivity factor (

    
    ).
    
Visualizing the Selection Logic

IsomerSelection Start Isomer Separation Issue CheckLogP Are LogP values identical? Start->CheckLogP C18 Optimize C18 Gradient CheckLogP->C18 No (Different Hydrophobicity) PiPi Select Pi-Pi Column CheckLogP->PiPi Yes (Similar Hydrophobicity) Choice 1. Biphenyl 2. Phenyl-Hexyl 3. PFP PiPi->Choice

Figure 1: Decision tree for selecting stationary phases when analyzing aromatic amine isomers.

Module 3: Stability (Oxidation & Degradation)

User Question: “I see 'ghost peaks' that grow over time in my sample vials. Is my compound degrading?”

Root Cause Analysis

Aromatic amines are highly susceptible to oxidation, forming azo-dimers, N-oxides, or nitro-compounds. This is accelerated by:

  • Dissolved Oxygen: In the mobile phase or sample diluent.

  • Metal Ions: Stainless steel surfaces in the HPLC (frits, column walls) can catalyze oxidation.

  • Light: Many aromatic amines are photosensitive.

The Stabilization Protocol

Implement this "Self-Validating" stability system:

  • Amber Glass: All samples must be stored in amber vials.

  • Antioxidant Additive: Add 0.1% Ascorbic Acid or EDTA (for metal chelation) to the sample diluent.

  • Inert Surfaces: If available, use PEEK-lined columns or "Bio-inert" LC systems (e.g., Waters MaxPeak Premier, Agilent Bio-inert) to eliminate metal catalysis.

Module 4: Trace Analysis (Genotoxic Impurities - ICH M7)

User Question: “I need to detect a mutagenic aromatic amine at 10 ppm relative to the API. UV detection is too noisy.”

Technical Insight

For ICH M7 compliance, limits are often in the ppm/ppb range. Aromatic amines have good UV absorbance, but at trace levels, matrix interference is high.

Refined Workflow
  • Derivatization (Optional but Powerful): React the amine with 9-fluorenylmethyl chloroformate (FMOC) or Dansyl Chloride . This adds a large fluorophore, increasing sensitivity by 100–1000x using Fluorescence Detection (FLD).

  • Mass Spectrometry: Use APCI (Atmospheric Pressure Chemical Ionization) rather than ESI (Electrospray) if the amine is non-polar, as APCI is often more sensitive for simple aromatic amines.

Standardized Screening Protocol

Use this protocol as the starting point for any new aromatic amine method. This setup covers 90% of separation challenges.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (100%).

  • Why? High pH ensures sharp peaks; Acetonitrile has lower viscosity and better UV transparency than Methanol.

Column Selection
  • Primary: Hybrid C18 (e.g., Waters XBridge BEH C18), 100mm x 3.0mm, 2.5 µm.

  • Alternative (for Isomers): Hybrid Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl).

Gradient Profile
Time (min)% Solvent BCurveDescription
0.05-Initial Hold
10.095LinearBallistic Screen
12.095-Wash
12.15-Re-equilibration
15.05-Ready for next inj.

Method Development Workflow Diagram

MethodDev Step1 1. Scoping Run (High pH, Hybrid C18) Decision1 Are peaks symmetrical? Step1->Decision1 Step2 2. Selectivity Check (Resolution > 1.5?) Decision1->Step2 Yes FixTailing Action: Check Buffer Capacity or Switch to Super-Base Deactivated Col Decision1->FixTailing No (Tailing) FixSelectivity Action: Switch to Phenyl-Hexyl or Biphenyl Column Step2->FixSelectivity No (Co-elution) Final 3. Optimization (Gradient Slope, Temp) Step2->Final Yes FixTailing->Step1 FixSelectivity->Final

Figure 2: Step-by-step workflow for developing a robust aromatic amine method.

References

  • Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 3'-Methyl-[1,1'-biphenyl]-4-amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise chemical form of a molecule is paramount. Advanced intermediates, such as derivatives of biphenyl-4-amine, are foundational in synthesizing a wide array of compounds, from pharmaceuticals to advanced materials. These molecules are often supplied as hydrochloride salts to enhance stability and solubility. However, subsequent synthetic steps frequently require the neutral, or "free base," form. Verification of this conversion is critical and relies on robust analytical techniques.

This guide provides an in-depth spectroscopic comparison of 3'-Methyl-[1,1'-biphenyl]-4-amine and its hydrochloride salt. We will explore the distinct signatures each form presents in ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, grounded in the fundamental principles of chemical structure and electronics. The experimental data herein serves as a reliable benchmark for confirming the successful conversion between these two states.

The Foundational Chemistry: How Protonation Alters Spectroscopic Signatures

The core difference between the free base and its hydrochloride salt is the protonation of the primary amine group (-NH₂). In the presence of hydrochloric acid, the nitrogen's lone pair of electrons accepts a proton, forming the ammonium salt (-NH₃⁺Cl⁻). This seemingly simple addition dramatically alters the electronic environment of the entire molecule, leading to predictable and measurable spectroscopic shifts.

The -NH₂ group in the free base is an activating, electron-donating group due to the lone pair's ability to participate in resonance with the aromatic ring. Upon protonation to -NH₃⁺, it transforms into a deactivating, electron-withdrawing group. This electronic reversal is the root cause of the spectral differences we observe.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between the amine and its salt. The change from an electron-donating to an electron-withdrawing group causes significant shifts in the resonance frequencies (chemical shifts) of nearby protons and carbons.

Analysis & Interpretation: In the ¹H NMR spectrum, the most telling changes occur in the aromatic region. The transformation of the amine to an ammonium group causes a general downfield shift (to higher ppm values) for all aromatic protons due to the increased inductive deshielding.[1] This effect is most pronounced on the protons of the aniline ring. Similarly, in the ¹³C NMR spectrum, the carbons of the aniline ring experience a downfield shift upon protonation, with the exception of the ipso-carbon (C4), which may shift slightly upfield.[1] The methyl group protons and carbon, being on the adjacent ring, show a much less pronounced, though often detectable, downfield shift.

Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Assignment 3'-Methyl-[1,1'-biphenyl]-4-amine (Free Base) 3'-Methyl-[1,1'-biphenyl]-4-amine HCl (Salt) Expected Change
¹H NMR
Aromatic Protons~ 6.7 - 7.5 ppm (complex multiplets)~ 7.3 - 7.8 ppm (complex multiplets)Downfield Shift
-NH₂ / -NH₃⁺ Protons~ 5.3 ppm (broad singlet)~ 9.0 - 10.0 ppm (very broad singlet)Significant Downfield Shift
-CH₃ Protons~ 2.4 ppm (singlet)~ 2.45 ppm (singlet)Minor Downfield Shift
¹³C NMR
Aromatic Carbons~ 114 - 148 ppm~ 118 - 140 ppmGeneral Downfield Shift
C4 (C-NH₂)~ 147 ppm~ 130 ppmUpfield Shift
-CH₃ Carbon~ 21 ppm~ 21.5 ppmMinor Downfield Shift

Note: The chemical shifts are illustrative and based on typical values for substituted biphenyl amines. Actual values may vary slightly.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides clear, diagnostic information about the vibrational modes of the N-H bonds. The transition from a primary amine to an ammonium salt introduces new, characteristic absorption bands.

Analysis & Interpretation: The free base exhibits two characteristic N-H stretching bands for a primary amine, typically between 3300-3500 cm⁻¹.[2] It also shows an NH₂ scissoring (bending) vibration around 1620 cm⁻¹.[3] Upon protonation, these signals disappear and are replaced by a very broad and strong absorption band from approximately 2800-3200 cm⁻¹, which is characteristic of the N-H stretching in an ammonium salt (-NH₃⁺). Additionally, new bending modes for the -NH₃⁺ group appear in the 1500-1600 cm⁻¹ region.[4][5]

Table 2: Comparative FT-IR Data (KBr Pellet)

Vibrational Mode 3'-Methyl-[1,1'-biphenyl]-4-amine (Free Base) 3'-Methyl-[1,1'-biphenyl]-4-amine HCl (Salt)
N-H Stretch (Amine)3450 - 3300 cm⁻¹ (two bands, medium)Absent
N-H Stretch (Ammonium)Absent3200 - 2800 cm⁻¹ (broad, strong)
N-H Bend (Amine)~1620 cm⁻¹ (medium)Absent
N-H Bend (Ammonium)Absent~1600-1500 cm⁻¹ (multiple bands, medium)
Aromatic C-N Stretch~1280 cm⁻¹ (strong)~1290 cm⁻¹ (strong)
Aromatic C=C Stretch~1590, 1490 cm⁻¹~1580, 1480 cm⁻¹

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals changes in the electronic conjugation of the molecule. The nitrogen lone pair in the free base is conjugated with the biphenyl π-system, which significantly influences its electronic transitions.

Analysis & Interpretation: The free amine, with its electron-donating -NH₂ group, extends the conjugation of the aromatic system. This results in absorption bands at longer wavelengths (a bathochromic or red shift). When protonated, the nitrogen's lone pair is no longer available for resonance.[1] The -NH₃⁺ group acts as an insulator, and the resulting spectrum closely resembles that of the unsubstituted biphenyl system. This causes a significant shift to shorter wavelengths (a hypsochromic or blue shift) for the main absorption bands.[1]

Table 3: Comparative UV-Vis Data (Ethanol)

Compound Form λ_max 1 (nm) λ_max 2 (nm) Appearance
Free Base ~285 nm~240 nmBathochromic (Red) Shift
Hydrochloride Salt ~255 nm~205 nmHypsochromic (Blue) Shift

Note: Wavelengths are based on data for analogous aromatic amines and may vary slightly.[1]

Experimental Protocols & Workflow

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous workup for the quantitative conversion of the amine salt to its free base form.

  • Dissolution: Dissolve 1.0 equivalent of 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution dropwise while gently swirling.[6] Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is > 9.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, typically as a solid or oil.

Protocol 2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it dissolves both the salt and the free base, and the amine protons are typically well-resolved.

  • FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the sample in a UV-transparent solvent like ethanol or methanol.[1]

Analytical Workflow Diagram

Caption: Workflow for spectroscopic comparison.

References

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at: [Link]

  • Supporting Information for a scientific article. Available at: [Link]

  • Infrared Spectroscopy learning materials. Illinois State University. Available at: [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed). Available at: [Link]

  • UV-visible spectra of aniline, o-toluidine and o-anisidine intercalated clay. ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Available at: [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Cross-Validation of Analytical Results for 3'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary: The Isomer Challenge

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (CAS: Variable depending on salt form, Free Base CAS: 102-45-4 analogues) presents a unique analytical challenge.[1] As a structural analog of the potent human carcinogen 4-aminobiphenyl (4-ABP) , its precise identification is not merely a matter of purity—it is a safety imperative.[1]

In synthesis and metabolic studies, this compound often co-elutes with regioisomers (e.g., 4'-methyl or 2'-methyl analogues) on standard C18 HPLC columns.[1] This guide provides a cross-validation framework combining orthogonal analytical techniques (HPLC-PDA, LC-MS/MS, and 1H-NMR) to ensure structural integrity and exclude toxic impurities.

Chemical Identity & Structural Logic[1]

Before validating, we must understand the molecule's behavior in solution.

  • Core Structure: A biphenyl backbone allowing π-π stacking.[1]

  • Functional Groups:

    • Primary Amine (Pos 4): Ionizable (pKa ~4-5).[1] In HCl salt form, it is protonated (

      
      ), increasing water solubility but altering retention time in Reverse Phase (RP) LC.
      
    • Methyl Group (Pos 3'): The critical differentiator. Its meta-position on the distal ring breaks symmetry, a feature distinct from the symmetric 4'-methyl isomer.[1]

Diagram 1: Isomer Differentiation Logic

IsomerLogic Target Target: 3'-Methyl Isomer (Meta-substituted Ring B) Method Differentiation Strategy Target->Method Impurity1 Impurity A: 4'-Methyl Isomer (Para-substituted Ring B) Impurity1->Method Impurity2 Impurity B: 4-Aminobiphenyl (No Methyl - Carcinogen) Impurity2->Method NMR 1H-NMR (Symmetry Check) Method->NMR Coupling Constants HPLC HPLC-PDA (Hydrophobicity/Shape) Method->HPLC Retention Time NMR->Target Complex Splitting (Ring B) NMR->Impurity1 AA'BB' System (Ring B)

Caption: Logical flow for distinguishing the target 3'-methyl isomer from common structural impurities using orthogonal data points.

Comparative Analysis of Validation Methods

To certify a batch of this compound, a single method is insufficient.[1] Below is a comparison of the three required orthogonal approaches.

FeatureMethod A: HPLC-PDA Method B: LC-MS/MS Method C: 1H-NMR (DMSO-d6)
Primary Role Purity Quantification (%)Trace Impurity DetectionStructural Confirmation
Specificity Moderate (Isomers may co-elute)High (Mass-to-Charge ratio)Definitive (Regiochemistry)
Sensitivity

M (Standard)

M (Trace)

M (Bulk)
Key Limitation Requires reference standards for RTIsomers have identical Mass (

)
Low sensitivity for impurities <1%
Validation Verdict Routine QC Safety/Tox Screening Identity Master

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC Separation

Objective: Separate the 3'-methyl target from the 4'-methyl isomer and 4-ABP.[1] Rationale: Standard C18 columns often fail to separate these isomers due to similar hydrophobicity.[1] We utilize π-π interactions using a Phenyl-Hexyl column or Methanol (protic solvent) to enhance selectivity.[1]

System Suitability Requirements:

  • Resolution (

    
    ):  > 1.5 between 3'-methyl and 4'-methyl peaks.
    
  • Tailing Factor: < 1.5 (Amine tailing is common; suppressed by acidic buffer).[1]

Step-by-Step Workflow:

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate amine).

  • Mobile Phase B: Methanol (Better selectivity for biphenyls than Acetonitrile).[1]

  • Gradient:

    • 0-2 min: 30% B (Equilibration)[1]

    • 2-15 min: 30% -> 80% B (Linear ramp)[1]

    • 15-20 min: 80% B (Wash)[1]

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • Sample Prep: Dissolve 1 mg HCl salt in 1 mL 50:50 Water:MeOH. Note: Free base requires acidification to dissolve fully in water-rich diluents.[1]

Protocol B: 1H-NMR Structural Elucidation

Objective: Prove the methyl group is at the 3' position. Expert Insight: The HCl salt protons (


) will appear as a broad singlet around 8-10 ppm in DMSO-d6 and may exchange with water.[1] Focus on the aromatic region (6.5 - 8.0 ppm) .[1]

Diagnostic Signals (Expected):

  • Ring A (Amine side): Typical AA'BB' pattern (two doublets) if 4-substituted.[1]

  • Ring B (Methyl side):

    • 3'-Methyl Target: Asymmetric pattern. Look for a singlet (H2'), a doublet (H4'), and a triplet (H5').

    • 4'-Methyl Impurity: Symmetric AA'BB' pattern.[1] If you see two distinct AA'BB' systems, your product is the wrong isomer.

Cross-Validation Workflow

This diagram illustrates how to process the data from the protocols above to reach a "Go/No-Go" decision on the material.

Diagram 2: Analytical Decision Matrix

ValidationFlow Sample Raw Sample (HCl Salt) Split Split Sample Sample->Split NMR_Branch Method: 1H-NMR (DMSO-d6) Split->NMR_Branch HPLC_Branch Method: HPLC-UV (Phenyl-Hexyl) Split->HPLC_Branch MS_Branch Method: LC-MS (Q-TOF/Triple Quad) Split->MS_Branch NMR_Data Check Ring B Splitting: Asymmetric = PASS Symmetric = FAIL NMR_Branch->NMR_Data HPLC_Data Check Purity: Single Peak > 98%? RT matches Std? HPLC_Branch->HPLC_Data MS_Data Check Mass: M+H = 184.11 No 4-ABP (170.09) MS_Branch->MS_Data Decision Data Fusion & Decision NMR_Data->Decision HPLC_Data->Decision MS_Data->Decision Release RELEASE BATCH Decision->Release All Pass Reject REJECT BATCH (Isomer/Impurity Fail) Decision->Reject Any Fail

Caption: Integrated workflow for cross-validating chemical identity and purity prior to biological application.

Safety & Handling (HCl Salt Specifics)

  • Stability: The hydrochloride salt is significantly more stable to oxidation than the free amine (which turns purple/brown upon air exposure). However, it is hygroscopic.[1]

  • Handling: Weigh in a glovebox or low-humidity environment.[1]

  • Toxicity Warning: Treat this compound as a potential mutagen.[1] Although the methyl group may alter metabolic activation compared to 4-aminobiphenyl, the structural similarity warrants Level 4 containment (similar to handling known carcinogens) until proven safe.

References

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services.[1][2] [Link]

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Aminobiphenyls. Retrieved from Sielc.com.[1] [Link]

  • International Agency for Research on Cancer (IARC). (2012).[1] Chemical Agents and Related Occupations: 4-Aminobiphenyl.[1][3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]

  • PubChem. (2024).[1] Compound Summary for CID 7102: 4-Aminobiphenyl (Structural Analog Data). National Center for Biotechnology Information.[1] [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.